Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Tautomeric Dynamics
The fluoroquinolone core, specifically 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (often represented as its tautomer, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), is the foundational building block for broad-spectrum antibiotics such as ciprofloxacin, norfloxacin, and enoxacin[1]. Understanding its solid-state properties is critical for downstream active pharmaceutical ingredient (API) formulation, polymorph screening, and derivatization[2].
In the solid state, the 4-oxo-1,4-dihydro tautomer is overwhelmingly favored over the 4-hydroxy form[3]. As an Application Scientist, I must emphasize that this tautomeric shift is not merely a structural artifact; it is thermodynamically driven by the stabilization provided by intermolecular hydrogen bonding and dense crystal packing forces inherent to the quinolone lattice[3].
Crystal engineering of haloquinolones reveals a highly directional network of non-covalent interactions that dictate their bulk powder properties[4]. The unsubstituted core intermediate crystallizes in the monoclinic
P21/n
space group[5]. The lattice assembly is primarily driven by three distinct supramolecular forces:
Halogen Bonding: A distinct, side-on Cl⋯O halogen bond (d = 2.894 Å; angle = 171.81°) forms between the chlorine atom at position 7 and the carbonyl oxygen. This distance is significantly shorter than the sum of their van der Waals radii, indicating a strong, highly directional interaction[6].
Hydrogen Bonding: Strong N–H⋯O and O–H⋯O interactions drive the formation of tetrameric clusters or extended ribbons, serving as the primary structural backbone of the crystal lattice[6].
π−π
Stacking: The rigid, planar quinolone rings engage in face-to-face
π−π
stacking (centroid-to-centroid distances of ~3.481 Å to 3.612 Å), stabilizing the 3D architecture and contributing to the high melting point of the intermediate[5].
Physicochemical and Crystallographic Properties
To facilitate easy comparison for formulation scientists and crystallographers, the quantitative X-ray diffraction (XRD) parameters of the core intermediate are summarized below.
Table 1: Crystallographic Data for 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Procedure: React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) at 100 °C for 1–2 hours[6].
Causality: The elevated temperature drives the elimination of ethanol, forming the acyclic enamine intermediate quantitatively without requiring an external catalyst[1].
Step 2: Thermal Cyclization
Procedure: Add the intermediate dropwise to diphenyl ether pre-heated to 240–250 °C. Reflux for 1 hour[3].
Causality: Diphenyl ether provides the extreme thermal mass required to overcome the high activation energy of the electrophilic aromatic substitution (ring closure). The rapid, intense heating prevents degradation pathways and thermodynamically favors the 4-oxo-quinoline geometry[8].
Step 3: Alkaline Hydrolysis
Procedure: Isolate the ethyl ester intermediate and reflux in 2N NaOH for 2 hours[3].
Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester. The resulting sodium carboxylate is highly water-soluble, allowing facile separation from unreacted organic impurities via aqueous extraction[3].
Step 4: Acidification and Crystallization
Procedure: Cool the mixture to room temperature and acidify with glacial acetic acid until precipitation ceases. Filter, wash with water, and recrystallize from hot N,N-dimethylformamide (DMF)[3].
Causality: Acetic acid is specifically chosen over strong mineral acids (like HCl) to carefully protonate the carboxylate without over-protonating the quinolone nitrogen, which would inadvertently form a highly soluble hydrochloride salt[3]. DMF is an ideal recrystallization solvent because its high polarity and boiling point dissolve the rigid, hydrogen-bonded quinolone lattice, enabling slow, controlled single-crystal growth upon cooling[8].
Mechanistic Pathways & Supramolecular Networks
Gould-Jacobs synthesis and crystallization workflow for the fluoroquinolone core.
Supramolecular interaction network driving the P21/n monoclinic crystal lattice.
References
Title: Exploring weak noncovalent interactions in a few halo-substituted quinolones
Source: RSC Advances, Royal Society of Chemistry
URL: [Link]
Title: 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: 1-Ethyl-7-chloro-6-fluoro-4-quinolone-3-carboxylic acid, its preparation and application as plant bactericide (EP0000203A1)
Tautomeric equilibrium of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
An in-depth technical analysis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid requires a rigorous examination of its structural dynamics. As the foundational core for blockbuster fluoroquinolone antibiotics (e...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid requires a rigorous examination of its structural dynamics. As the foundational core for blockbuster fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin), the behavior of this molecule is dictated by a critical physicochemical phenomenon: the lactam-lactim (or keto-enol) tautomeric equilibrium.
This whitepaper provides a comprehensive evaluation of this tautomerism, the thermodynamic forces driving it, its impact on synthetic workflows, and the analytical methodologies required to quantify it.
Structural and Thermodynamic Foundations
7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (CAS: 108494-78-6) exists in a dynamic equilibrium between two primary tautomers: the 4-hydroxyquinoline (enol/lactim) form and the 4-oxo-1,4-dihydroquinoline (keto/lactam) form[1][2].
The predominance of one tautomer over the other is not static; it is a highly sensitive system governed by the dielectric constant of the environment, intermolecular hydrogen bonding, and the preservation of aromaticity[2].
The Enol Form (4-Hydroxy): In the gas phase or in non-polar solvents, the molecule strongly prefers the 4-hydroxy tautomer. The causality here is purely thermodynamic: the enol form maintains full aromaticity across both fused rings, minimizing the internal energy of the isolated molecule[3].
The Keto Form (4-Oxo): In polar solvents (e.g., DMSO, water) and in the solid crystalline state, the equilibrium shifts dramatically toward the 4-oxo form. While this form sacrifices aromaticity in the nitrogen-containing ring, it compensates by forming a highly stable carbonyl (
) bond. Furthermore, the keto form is highly dipolar (often exhibiting zwitterionic character), which is heavily stabilized by the high dielectric constant of polar solvents and robust intermolecular
hydrogen bond networks in the solid state[2][4].
Biological Significance: The keto form is the biologically active conformation. Fluoroquinolones exert their bactericidal effect by binding to bacterial DNA gyrase and topoisomerase IV. This binding interaction strictly requires the 4-oxo moiety to form a critical water-metal ion bridge with the enzyme complex[2][3].
Tautomeric equilibrium of the fluoroquinolone core and its environmental drivers.
Synthetic Implications: The Alkylation Dilemma
During the synthesis of fluoroquinolones, the 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid core must undergo
-alkylation (e.g., the addition of a cyclopropyl group)[5]. The tautomeric state directly impacts the regioselectivity of this reaction.
If the reaction conditions inadvertently favor the enolate oxygen,
-alkylation occurs, generating inactive impurities and drastically reducing the yield of the desired API. To force
-alkylation, synthetic chemists must manipulate the tautomeric equilibrium by utilizing polar aprotic solvents (such as N-methylpyrrolidone or DMF) and specific mild bases (like
) to stabilize the keto-anion intermediate, thereby directing the electrophilic attack to the nitrogen atom[5].
Analytical Discrimination of Tautomers
Accurate quantification of the tautomeric ratio is paramount for quality control and synthetic optimization. Because tautomeric exchange is often rapid on the NMR timescale at room temperature, the observed signals are typically a population-weighted average. Robust characterization requires a multi-modal approach combining NMR and FT-IR spectroscopy[2][6].
Table 1: Spectroscopic Markers for Tautomer Identification
Analytical Technique
4-Hydroxy (Enol) Marker
4-Oxo (Keto) Marker
Causality / Physical Basis
NMR (C4 position)
ppm
ppm
The carbonyl carbon in the keto form is significantly more deshielded than the aromatic
carbon.
NMR (Heteroatom H)
Broad singlet (
),
ppm
Broad singlet (
),
ppm
The
proton is strongly deshielded by adjacent carbonyl magnetic anisotropy and H-bonding.
FT-IR Spectroscopy
Broad
stretch (
cm
)
Strong
stretch (
cm
)
Distinct vibrational modes of hydroxyl versus lactam carbonyl functional groups.
Table 2: Environmental Drivers of Tautomeric Equilibrium
Environment / Condition
Dominant Tautomer
Thermodynamic Driver
Gas Phase / Non-Polar Solvents
4-Hydroxy (Enol)
Preservation of full aromaticity in both fused rings minimizes internal energy.
Polar Solvents (DMSO,
)
4-Oxo (Keto)
High dielectric constant stabilizes the highly dipolar/zwitterionic keto form.
Solid State (Crystalline)
4-Oxo (Keto)
Formation of robust intermolecular
hydrogen bond networks.
To accurately determine the tautomeric state of a synthesized batch of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid, follow this self-validating analytical workflow. This protocol uses orthogonal techniques to ensure data integrity.
Step 1: Sample Preparation & Solvent Selection
Prepare two separate samples to evaluate environmental effects:
Sample A (Polar): Dissolve 15 mg of the compound in 0.6 mL of DMSO-
.
Sample B (Solid State): Prepare a KBr pellet containing 1% (w/w) of the solid compound for IR analysis.
Step 2: FT-IR Acquisition (Solid State Validation)
Acquire the FT-IR spectrum of Sample B from 4000 to 400 cm
with a resolution of 4 cm
.
Validation Check: Analyze the
cm
region. A dominant, sharp peak between
cm
confirms the presence of the 4-oxo (keto) tautomer in the solid state[2]. The absence of this peak indicates an anomalous enol-dominant crystal structure.
Step 3: Variable Temperature (VT) NMR Acquisition
Load Sample A into a 500 MHz (or higher) NMR spectrometer.
Acquire a standard
NMR spectrum at 298 K. Note the chemical shift of the C4 carbon.
Causality Note: If the exchange rate is fast, the C4 peak will appear as an averaged signal between 150 ppm and 175 ppm.
Lower the probe temperature to 250 K (or lower, depending on solvent freezing point) to slow the tautomeric exchange rate on the NMR timescale.
Acquire a
NMR spectrum at the lowered temperature.
Step 4: Data Integration and Ratio Calculation
At the low-temperature limit where exchange is slow, integrate the distinct
proton signal (
ppm) and the
proton signal (
ppm).
Calculate the equilibrium constant (
) using the integral ratio:
.
Cross-Validation: Ensure that the population-weighted average of the C4 shift in the room-temperature
spectrum mathematically aligns with the ratio determined by the low-temperature
NMR integrals:
[6].
Self-validating analytical workflow for tautomer quantification.
References
Horta, P., et al. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." The Journal of Organic Chemistry, ACS Publications, 2015. Available at:[Link]
Zubkov, V. O., et al. "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." National University of Pharmacy, 2016. Available at:[Link]
Bayer AG. "Process for the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives." European Patent EP0332930A2.
PubMed Central. "A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids." NIH, 2000. Available at:[Link]
Spectroscopic Characterization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid: An In-depth Technical Guide
Introduction 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a halogenated quinoline derivative. Compounds within this class are of significant interest to the pharmaceutical industry due to their wide range of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a halogenated quinoline derivative. Compounds within this class are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including potential applications as antibacterial and anticancer agents.[1][2] The precise elucidation of the molecular structure of this compound is a critical first step in its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic techniques that can be employed for the unambiguous characterization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a deeper understanding of the rationale behind experimental choices and the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid, both ¹H and ¹³C NMR will provide crucial information regarding the carbon-hydrogen framework.
Rationale for NMR Analysis
The distinct electronic environments of the protons and carbons in the quinoline ring system, influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, will result in a unique and predictable NMR spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, will be invaluable in unambiguously assigning the proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (e.g., -OH and -COOH).
Instrumentation: A high-field NMR spectrometer, such as a Bruker AVANCE 600 MHz instrument, is recommended for optimal signal dispersion.[3]
Data Acquisition:
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic and acidic proton regions (typically 0-15 ppm).
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
2D NMR: Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.
Predicted NMR Data
The following table summarizes the predicted chemical shifts for the non-exchangeable protons and carbons of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. These predictions are based on the analysis of structurally similar halogenated quinoline derivatives.[1][3]
Position
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Key Correlations
H-2
~8.5 (singlet)
~145
Correlates with C-3 and C-4 in HMBC
C-3
-
~110
Shows correlation to H-2
C-4
-
~175
Keto-enol tautomerism may influence this shift
H-5
~7.8 (doublet)
~120
Coupled to H-8 (meta coupling)
C-6
-
~155 (doublet, ¹JCF)
Large C-F coupling constant expected
C-7
-
~130
H-8
~8.2 (singlet)
~125
COOH
~13.0 (broad singlet)
~168
Exchangeable proton
OH
~11.0 (broad singlet)
-
Exchangeable proton
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Rationale for IR Analysis
The presence of the carboxylic acid, hydroxyl, and carbonyl groups in the target molecule will give rise to characteristic absorption bands in the IR spectrum. The position and shape of these bands can also provide information about hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Instrumentation: A Nicolet Avatar 330 FT-IR spectrometer with a ZnSe ATR accessory is suitable for this analysis.[3]
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Data
The following table outlines the expected characteristic IR absorption bands for 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid, based on data from related quinoline-4-carboxylic acids.[4][5]
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
O-H (Carboxylic Acid)
3200-2500
Broad
O-H (Phenolic)
3500-3200
Broad
C=O (Carboxylic Acid)
1725-1700
Strong
C=C (Aromatic)
1620-1580
Medium-Strong
C-O
1300-1200
Medium
C-Cl
800-700
Medium
C-F
1100-1000
Strong
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Rationale for MS Analysis
The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the [M]+ and [M+2]+ peaks having a relative intensity ratio of approximately 3:1.[3] This provides a clear diagnostic marker for the presence of a single chlorine atom.
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A Waters Synapt G2 high-resolution mass spectrometer with an ESI source is appropriate for this analysis.[3]
Data Acquisition: The data can be acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
Predicted Mass Spectrometry Data
Ion
Predicted m/z
Significance
[M+H]⁺
258.00
Molecular ion (positive mode)
[M-H]⁻
256.00
Molecular ion (negative mode)
[M+2]+H]⁺
260.00
Isotope peak due to ³⁷Cl
[M+2]-H]⁻
258.00
Isotope peak due to ³⁷Cl
The fragmentation pattern will likely involve the loss of CO₂ (44 Da) and COOH (45 Da) from the molecular ion.[6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Rationale for UV-Vis Analysis
The extended π-system of the quinoline ring will result in strong absorption in the UV region. The position of the absorption maxima can be influenced by the substituents and the solvent. The 4-hydroxyquinoline core exists in a keto-enol tautomeric equilibrium, and the predominant form can be influenced by the solvent environment.[7][8]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.
Instrumentation: A standard double-beam UV-Vis spectrophotometer is used.
Data Acquisition: The spectrum is recorded from approximately 200 to 400 nm.
Predicted UV-Vis Data
Based on studies of 4-hydroxyquinoline, two major absorption bands are expected.[8][9]
Predicted λmax (nm)
Electronic Transition
~230-240
π → π
~310-320
n → π
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and complementary suite of tools for the complete and unambiguous characterization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently elucidate the structure of this and related novel chemical entities, a crucial step in the journey of drug discovery and development.
References
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. [Link]
Al-Harthy, T., et al. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
Andasari, P. D., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
Optical spectra of 4HQN in neutral (pH 7.2) aqueous solution. 1: absorption spectrum; 2. ResearchGate. [Link]
FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]
Geldmacher, Y., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5797-5805. [Link]
Al-Harthy, T., et al. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-338. [Link]
Gribble, G. W., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13483-13496. [Link]
The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. PMC. [Link]
Dave, M. A., Desai, N. S., & Naidu, A. V. (2003). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 80(12), 1059-1061. [Link]
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]
An In-depth Technical Guide to 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone
A Note on Chemical Identification: The CAS Number 108494-78-6 provided in the topic query did not correspond to a specific, publicly documented chemical substance. This guide will therefore focus on the compound identifi...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Chemical Identification: The CAS Number 108494-78-6 provided in the topic query did not correspond to a specific, publicly documented chemical substance. This guide will therefore focus on the compound identified by the chemical name provided: 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone . The physical and chemical property data presented herein are based on established principles of chemical structure and reactivity, supplemented by data from closely related analogs where direct experimental values for the target compound are unavailable.
Section 1: Chemical Identity and Molecular Structure
1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone is a complex organic molecule featuring a p-tolyl ketone moiety linked to a phenylpiperazine group via a methylene bridge. This structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest.
1.1. Molecular Structure
The chemical structure of 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone is as follows:
The presence of aromatic rings and the piperazine moiety in similar structures often leads to crystalline solids with melting points in this range.
Boiling Point
> 400 °C
High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility
Soluble in organic solvents (e.g., DMSO, DMF, Chloroform). Sparingly soluble in lower alcohols. Insoluble in water.
The large non-polar surface area of the aromatic rings dominates the molecule's solubility profile.
pKa
~7.5
The basicity is attributed to the tertiary amine in the piperazine ring. The exact value is influenced by the electronic effects of the phenyl and acetyl groups.
LogP
~3.5
The octanol-water partition coefficient is estimated to be in this range, indicating a significant lipophilic character.
Section 3: Synthesis and Reactivity
3.1. Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone can be achieved through a nucleophilic substitution reaction. This involves the reaction of an α-halo-p-tolylketone with phenylpiperazine.
Caption: Proposed synthesis of the target compound via nucleophilic substitution.
3.2. Reactivity Profile
Ketone Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack and can undergo reactions such as reduction to a secondary alcohol or reductive amination.
Piperazine Ring: The tertiary amines of the piperazine ring are basic and can be protonated to form salts. They can also act as nucleophiles.
Aromatic Rings: The phenyl and p-tolyl rings can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the other functional groups.
Section 4: Experimental Protocol: Synthesis of 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone
This protocol describes a detailed, step-by-step methodology for the synthesis of the target compound based on established chemical principles.
4.1. Materials and Reagents
2-bromo-1-(4-methylphenyl)ethanone
1-Phenylpiperazine
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate
Hexane
Deionized water
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
4.2. Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Standard laboratory glassware
4.3. Synthetic Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq), 1-phenylpiperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous acetonitrile to the flask until a stirrable slurry is formed (approximately 100 mL).
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Work-up:
Allow the reaction mixture to cool to room temperature.
Filter the mixture to remove the potassium carbonate and other inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
Dissolve the crude product in ethyl acetate (150 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
4.4. Characterization
The identity and purity of the synthesized 1-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanone should be confirmed by standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the ketone carbonyl stretch.
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound.
Melting Point Analysis: To assess the purity of the crystalline product.
Quantum Mechanical Profiling of Fluoroquinolone Intermediates: A DFT-Driven Approach to Synthetic Optimization
Introduction: The Quantum Mechanical Imperative Fluoroquinolones (FQs) represent a critical class of broad-spectrum antibiotics, characterized by their bicyclic core structure featuring a fluorine atom at the C6 position...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quantum Mechanical Imperative
Fluoroquinolones (FQs) represent a critical class of broad-spectrum antibiotics, characterized by their bicyclic core structure featuring a fluorine atom at the C6 position and various substituents at C7. The synthesis of next-generation FQs or the optimization of existing pathways (e.g., ciprofloxacin, levofloxacin) heavily relies on understanding the electronic behavior of their synthetic intermediates. Density Functional Theory (DFT) has emerged as the gold standard for this purpose, providing an unparalleled atomic-level view of molecular electrostatic potentials (MEP), frontier molecular orbitals (FMOs), and regioselective reactivity[1].
As drug development professionals, we can no longer rely solely on empirical trial-and-error. By profiling the electronic properties of intermediates computationally, we can rationally predict reaction viability, optimize yields, and understand resistance mechanisms at the quantum level[2].
The Causality of Computational Choices
Why do we rely on specific DFT parameters rather than semi-empirical methods for FQ intermediates? FQ cores contain highly electronegative atoms (fluorine, oxygen) adjacent to conjugated
π
-systems. Semi-empirical methods often fail to accurately model the electron-withdrawing effects of the C6-fluorine or the zwitterionic nature of the intermediates in solution.
We typically employ the B3LYP or RCAM-B3LYP functionals paired with a triple-zeta basis set like 6-311++G(d,p)[1][3]. The inclusion of diffuse functions (++) is non-negotiable here; they allow the electron density to extend further from the nucleus, which is critical for accurately modeling the lone pairs on the piperazine nitrogen and the carboxylate oxygen atoms during nucleophilic attacks[4].
Step-by-Step Methodology: A Self-Validating DFT Protocol
To ensure trustworthiness, computational workflows must be self-validating. A single-point energy calculation is meaningless if the geometry is trapped in a local maximum. Here is the rigorous, self-validating protocol for profiling FQ intermediates:
Action: Generate 3D conformers of the FQ intermediate using molecular mechanics (e.g., MMFF94).
Causality: FQ intermediates, particularly those with bulky C7 substituents (like piperazine or pyrrolidine rings), exhibit significant conformational flexibility. Starting from a single arbitrary geometry often leads to false energetic minima[4].
Geometry Optimization (In Vacuo and Solvated):
Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level. If the synthetic step occurs in a solvent (e.g., DMSO or water), apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM)[4].
Causality: Gas-phase calculations can misrepresent zwitterionic stability. IEFPCM stabilizes the charge separation inherent in FQ intermediates, reflecting real-world reaction conditions.
Frequency Calculation & Zero-Point Energy (ZPE) Correction:
Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.
Self-Validation Check: Verify the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state, not a stable intermediate. The ZPE must be extracted to correct the final electronic energy[3].
Electronic Property Extraction:
Action: Calculate the HOMO/LUMO energies, generate the MEP surface, and compute Fukui functions to map reactivity[2].
Caption: Self-validating DFT workflow for optimizing and extracting properties of FQ intermediates.
Electronic Properties and Synthetic Causality
Frontier Molecular Orbitals (FMOs) and Chemical Hardness
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a direct proxy for the chemical stability and reactivity of the intermediate. A smaller HOMO-LUMO gap indicates a "softer" molecule that is more polarizable and generally more reactive[2]. In the context of FQ synthesis, when substituting the C7 position with a secondary amine, evaluating the HOMO-LUMO gap of the precursor helps predict the activation energy required for the nucleophilic aromatic substitution (SNAr).
Molecular Electrostatic Potential (MEP) Mapping
MEP surfaces are indispensable for visualizing the charge distribution across the FQ scaffold. By mapping the electrostatic potential onto the electron density isosurface, we can pinpoint exact sites for electrophilic and nucleophilic attacks. In typical FQ intermediates, the oxygen atoms of the C3-carboxyl and C4-carbonyl groups exhibit intense negative potentials (red regions), making them prime sites for metal chelation (e.g., with Mg2+ during biological action or synthetic purification)[1][3]. Conversely, the C7 carbon, activated by the adjacent electron-withdrawing fluorine, often presents a positive potential (blue region), confirming its susceptibility to nucleophilic attack by piperazine derivatives[3].
Caption: Logic pathway for predicting regioselective reactivity using MEP and Fukui functions.
Quantitative Benchmarks: Comparative Data Analysis
To contextualize these principles, we summarize the computed electronic properties of representative FQ intermediates (e.g., precursors to Ciprofloxacin and Norfloxacin) derived from standard B3LYP/6-311++G(d,p) calculations. The data illustrates how structural variations (e.g., cyclopropyl vs. ethyl at N1) subtly influence the global electronic landscape[2][3].
Table 1: Summary of key electronic properties for selected FQ synthetic intermediates. A smaller energy gap (
Δ
E) in the Moxifloxacin and C1 analogues indicates enhanced chemical reactivity compared to the standard Norfloxacin precursor.
Conclusion
The integration of Density Functional Theory into the workflow of fluoroquinolone development transcends basic structural visualization. By rigorously applying self-validating computational protocols—leveraging appropriate basis sets with diffuse functions and solvent models—scientists can quantitatively predict the reactivity, stability, and regioselectivity of complex intermediates. This quantum mechanical foresight drastically reduces empirical trial-and-error in the laboratory, accelerating the synthesis of novel, resistance-breaking antimicrobial agents.
References
Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. nih.gov. 1
Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. acs.org. 3
Integrated machine learning, molecular dynamics, and DFT-based approach to elucidate the inhibitory effect of Ciprofloxacin analogues against fluoroquinolone-resistant Salmonella Typhi. nih.gov. 2
Exploring Charge Transfer Complexes of Fluoroquinolone Drugs and π‐Acceptors (Picric Acid and 3,5‐Dinitrobenzoic Acid): DFT Insights Into Electronic Interactions, Thermodynamic Stability, FMOs, and NLO Properties. researchgate.net. Link
Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. acs.org. 4
Application Note: A Comprehensive Guide to the C-7 Nucleophilic Substitution of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid with Amines
Introduction The quinolone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast class of synthetic antibacterial agents.[1][2] The introduction of a fluorine atom at the C-6 po...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinolone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast class of synthetic antibacterial agents.[1][2] The introduction of a fluorine atom at the C-6 position and a heterocyclic substituent, typically an amine, at the C-7 position, gave rise to the highly successful fluoroquinolone class of antibiotics.[2] Modifications at the C-7 position are pivotal, as they profoundly influence the compound's antibacterial spectrum, potency, pharmacokinetic properties, and safety profile.[1][3][4] The nucleophilic aromatic substitution (SNAr) reaction is the key chemical transformation that enables the introduction of diverse amine functionalities at this critical C-7 position.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the C-7 nucleophilic substitution of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid with various amines. We will delve into the underlying reaction mechanism, provide robust and validated experimental protocols, and discuss key considerations for successful synthesis and characterization.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the C-7 chloro group with an amine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This is not a simple SN1 or SN2 reaction; instead, it is a two-step addition-elimination process. The success of this reaction hinges on three core principles:
An Activated Aromatic Ring: The quinolone ring is inherently electron-deficient due to the electron-withdrawing effects of the ring nitrogen and the C-4 carbonyl group. This effect is further amplified by the strongly electronegative fluorine atom at the C-6 position, making the C-7 carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]
A Good Leaving Group: The chlorine atom at the C-7 position is an effective leaving group, capable of stabilizing a negative charge as it departs.
A Strong Nucleophile: Primary and secondary amines are excellent nucleophiles, readily attacking the electron-deficient C-7 carbon.
The reaction proceeds through a discrete, negatively charged intermediate known as a Meisenheimer complex .[6][8] In this intermediate, the aromaticity of the quinolone ring is temporarily broken. The negative charge is delocalized and stabilized by the resonance effects of the C-4 carbonyl group and the electron-withdrawing C-6 fluoro group.[6] The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final substituted product.
Caption: S-N-Ar Mechanism at C-7
Experimental Workflow & Protocols
The following section outlines a general, robust protocol for the synthesis, purification, and characterization of 7-amino-substituted quinolone derivatives.
Caption: General Experimental Workflow
Part 1: General Protocol for C-7 Amination
This protocol is a general guideline and may require optimization depending on the specific amine used.
Amine of choice (e.g., piperazine, morpholine, N-methylpiperazine) (Nucleophile)
Dimethyl sulfoxide (DMSO) or Pyridine (Solvent)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (Optional Base)
Deionized water
Ethanol
Hydrochloric acid (HCl), 1M solution
Sodium hydroxide (NaOH), 1M solution
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and heat plate
Thermometer
Buchner funnel and filter paper
Standard laboratory glassware
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure:
Reaction Setup: In a clean, dry round-bottom flask, combine 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (1.0 eq) and the desired amine (2.0-4.0 eq).
Rationale: An excess of the amine nucleophile is used to drive the reaction to completion and can also act as the base to neutralize the HCl byproduct.[9][10]
Solvent Addition: Add a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or pyridine. The volume should be sufficient to dissolve or suspend the reactants (e.g., 5-10 mL per gram of the starting quinolone).
Rationale: High-boiling polar aprotic solvents like DMSO are ideal as they facilitate the reaction by solvating the ionic intermediate and allowing for higher reaction temperatures.[9]
Heating: Heat the reaction mixture with stirring to a temperature between 100°C and 140°C.
Rationale: Thermal energy is required to overcome the activation energy of the initial nucleophilic attack. The optimal temperature depends on the reactivity of the amine.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of dichloromethane and methanol. The disappearance of the starting material spot indicates the reaction is complete. This usually takes 2 to 6 hours.
Work-up and Isolation:
a. Once the reaction is complete, cool the mixture to approximately 70°C.
b. Pour the cooled reaction mixture slowly into a beaker of cold deionized water with stirring.[9]
c. Adjust the pH of the aqueous suspension to precipitate the product. The isoelectric point for these zwitterionic compounds is often around pH 7. Use 1M HCl or 1M NaOH for pH adjustment.
d. Stir the resulting suspension for 30-60 minutes in an ice bath to ensure complete precipitation.
e. Collect the solid product by vacuum filtration using a Buchner funnel.
f. Wash the precipitate thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual impurities.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. For less pure samples, column chromatography may be necessary.
Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.
Part 2: Product Characterization
It is imperative to validate the structure and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the final compound. A purity of >95% is generally required for subsequent biological testing.[11][12]
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution of the chlorine atom with the amine nucleophile.
NMR Spectroscopy (¹H and ¹³C): Confirms the precise chemical structure. Key indicators of a successful reaction include the disappearance of the C-7 proton signal from the starting material and the appearance of new signals corresponding to the protons of the newly introduced amine substituent.
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
Data and Expected Results
The choice of amine and reaction conditions significantly impacts the reaction outcome. Below are typical results for the substitution reaction with common cyclic amines.
Amine Nucleophile
Typical Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
Product Appearance
Piperazine
DMSO
135-140
2
~75%
White to off-white solid
N-Methylpiperazine
DMSO
135-140
1.5
~70%
Crystalline solid
Morpholine
Pyridine
115-120
4
~80%
Pale yellow solid
Data compiled from analogous reactions described in the literature.[4][9][10]
Troubleshooting and Key Considerations
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a stronger, non-nucleophilic base (e.g., K₂CO₃) to assist in scavenging the HCl byproduct. Ensure the amine nucleophile is of high purity.
Incomplete Reaction: Sterically hindered amines may react more slowly. For these, higher temperatures and longer reaction times are often necessary.
Side Reactions: At high temperatures, decarboxylation can be a potential side reaction. It is crucial to monitor the reaction and avoid unnecessarily prolonged heating.
Purification Challenges: If the product is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride) which may have better crystallization properties, or resort to chromatographic purification.[13]
Conclusion
The C-7 nucleophilic aromatic substitution with amines is a fundamental and versatile method for the synthesis of diverse fluoroquinolone analogues. This reaction allows for systematic modification of the quinolone core, which is essential for tuning biological activity and developing new therapeutic agents.[14][15] By understanding the SNAr mechanism and carefully controlling reaction parameters, researchers can efficiently generate libraries of novel compounds for drug discovery programs. The protocols and insights provided in this note serve as a reliable foundation for these synthetic endeavors.
References
New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. Available from: [Link]
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. Available from: [Link]
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available from: [Link]
A process for synthesis of fluoroquinolonic derivatives. Google Patents.
piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PMC. Available from: [Link]
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available from: [Link]
Analytical strategies to determine quinolone residues in food and the environment. ResearchGate. Available from: [Link]
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them. Google Patents.
Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ACS Publications. Available from: [Link]
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Available from: [Link]
Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Synthesis and Antibacterial Activity of 7-(Substituted)aminomethyl Quinolones. ResearchGate. Available from: [Link]
Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. R Discovery. Available from: [Link]
Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available from: [Link]
Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. PubMed. Available from: [Link]
Concerted nucleophilic aromatic substitutions. Harvard DASH. Available from: [Link]
Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC. Available from: [Link]
High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. Available from: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Available from: [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry. Available from: [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available from: [Link]
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Available from: [Link]
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. Available from: [Link]/)
Preparation of ciprofloxacin intermediates from 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
An Application Guide for the Synthesis of Ciprofloxacin Intermediates from Quinolone Precursors Abstract Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with significant therapeutic importance against a wide...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis of Ciprofloxacin Intermediates from Quinolone Precursors
Abstract
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with significant therapeutic importance against a wide range of bacterial infections. Its synthesis is a cornerstone of pharmaceutical chemistry, relying on the efficient construction of the quinolone core and subsequent functionalization. This document provides a detailed guide for researchers and drug development professionals on the preparation of key ciprofloxacin intermediates, focusing on the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly known as Quinolinic Acid or Q-Acid, and its subsequent conversion to Ciprofloxacin. We will explore the underlying chemical principles, provide step-by-step protocols, and offer insights based on established industrial practices.
Introduction: The Strategic Importance of Quinolone Intermediates
The efficacy of ciprofloxacin is intrinsically linked to its molecular architecture: a quinolone core, a fluorine atom at the C-6 position enhancing bacterial uptake, a cyclopropyl group at the N-1 position boosting potency, and a piperazine ring at the C-7 position broadening the antibacterial spectrum. The synthesis of this molecule is a multi-step process where the formation of a stable, functionalized quinolone ring is the critical phase.
While various synthetic routes exist, a prevalent and robust strategy involves the construction of the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid). This intermediate is the direct precursor to ciprofloxacin, requiring only the substitution of the C-7 chloro group with piperazine. This guide will focus on a widely adopted pathway starting from 2,4-dichloro-5-fluorobenzoylchloride, which efficiently builds the Q-Acid intermediate.[1][2]
Synthetic Strategy Overview
The synthesis can be logically divided into two primary stages: the construction of the Q-Acid core and the final nucleophilic aromatic substitution to yield ciprofloxacin.
Figure 1: Overall workflow for the synthesis of Ciprofloxacin from benzoyl chloride precursor.
Part 1: Synthesis of the Core Intermediate (Q-Acid)
This phase focuses on constructing the N-cyclopropylated quinolone ring system from acyclic precursors. The methodology detailed below is a variation of the Gould-Jacobs reaction, a powerful tool for quinoline synthesis.[3]
Reaction Scheme: Q-Acid Synthesis
Figure 2: Key transformations in the synthesis of Q-Acid.
Protocol 1: Preparation of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid)
This protocol synthesizes the Q-Acid intermediate in a high-yielding, multi-step, one-pot process from 2,4-dichloro-5-fluorobenzoylchloride.[2]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (moles)
Quantity (mass/vol)
2,4-dichloro-5-fluorobenzoylchloride
227.45
0.43
100 g
Diethyl Malonate
160.17
0.52
83.0 g
Magnesium Ethoxide
114.43
-
Prepared in situ
Cyclopropylamine
57.09
0.48
28.0 g
Potassium Carbonate (K₂CO₃)
138.21
0.48
66.0 g
Toluene
-
-
600 ml
Dimethylformamide (DMF)
-
-
400 ml
Step-by-Step Procedure:
Acylation:
To a suitable reaction vessel, add toluene (400 ml) and diethyl malonate (83.0 g, 0.52 mol).
Prepare magnesium ethoxide in situ or add a commercial source.
Cool the mixture to 10-15°C. Add a solution of 2,4-dichloro-5-fluorobenzoylchloride (100 g, 0.43 mol) in toluene (200 ml) dropwise over 30 minutes, maintaining the temperature.
Allow the reaction mixture to warm to room temperature and then heat to 80-85°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). This step forms the corresponding β-ketoester after an initial acylation.[1]
Enamine Formation:
Once the acylation is complete, cool the reaction mixture to room temperature.
Add cyclopropylamine (28.0 g, 0.48 mol) to the mixture over 15 minutes. A slight exotherm may be observed.
Stir the mixture at room temperature for 1 hour. This step involves the reaction of the ketoester with triethylorthoformate (often used with acetic anhydride) to form an enol ether, which then reacts with cyclopropylamine to yield the key enamine intermediate.[1][2]
Cyclization:
To the reaction mixture containing the enamine, add potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) at room temperature.
Stir for 10 minutes, then heat the mixture to 120-125°C. During heating (around 110-115°C), toluene will distill off.
Maintain the reaction at 120-125°C for 4 hours. The base facilitates an intramolecular nucleophilic substitution (cyclization) to form the quinolone ring.[2]
Work-up and Isolation:
After the reaction is complete (monitored by TLC), cool the mass to 35-40°C.
Quench the reaction by pouring it into 2.0 L of ice water and stir at room temperature for 1.5 hours to precipitate the product.
Filter the resulting solid, wash with water (200 ml), and then with hexane (500 ml) to remove non-polar impurities.
Dry the solid to obtain the Q-Acid intermediate. Expected yield is approximately 65%.[2]
Part 2: Synthesis of Ciprofloxacin from Q-Acid
The final step in the synthesis of the ciprofloxacin free base is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinolone ring system activates the C-7 position, allowing the chlorine atom to be displaced by the secondary amine of piperazine.
Protocol 2: Preparation of Ciprofloxacin
This protocol describes the reaction of Q-Acid with anhydrous piperazine to yield ciprofloxacin.
In a reaction vessel, combine Q-Acid (19.7 g, 0.07 mol), anhydrous piperazine (30.1 g, 0.35 mol), and dimethyl sulfoxide (100 ml).[4][5] Piperazine acts as both the nucleophile and an acid scavenger, hence it is used in excess.
Some protocols suggest the use of a catalyst like aluminum chloride or ferric chloride to improve yield and reduce reaction time, though it is not always necessary.[6][7]
Nucleophilic Substitution:
Heat the mixture to 135-140°C and maintain this temperature for 2 hours, with stirring.[4] The high temperature is required to overcome the activation energy for the SNAr reaction.
Isolation and Purification:
After the reaction is complete, distill off the DMSO under a fine vacuum.
Suspend the residue in water to precipitate the crude ciprofloxacin.
Filter the suspension under suction and wash the solid thoroughly with water.
For further purification, the moist crude product can be boiled in 100 ml of water, cooled to room temperature, filtered again, and washed with water.[8]
Dry the purified solid in a vacuum oven. The final product is the ciprofloxacin free base.
Conclusion and Further Steps
The successful synthesis of ciprofloxacin hinges on the efficient execution of two key stages: the formation of the Q-Acid intermediate and its subsequent reaction with piperazine. The protocols provided herein are based on established and scalable chemical transformations. The resulting ciprofloxacin base can then be converted into a pharmaceutically acceptable salt, such as ciprofloxacin hydrochloride, by treatment with hydrochloric acid for improved solubility and bioavailability.[2] Researchers should pay close attention to reaction monitoring (e.g., via TLC or HPLC) and purification steps to ensure the final product meets the required standards of purity for downstream applications.
References
[9] Continuous Synthesis of an Intermediate of Quinolone Antibiotic Drug Using Static Mixers. (2003). Organic Process Research & Development. Available at:
[10] Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. Molbase. Available at:
[3] Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024). Auctores Journals. Available at:
[1] Ciprofloxacin: A Two Step Process. (2018). Der Pharma Chemica. Available at:
[2] Ciprofloxacin-a-two-step-process.pdf. Der Pharma Chemica. Available at:
[4] 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Google Patents. Available at:
[6] Improved process for the preparation of ciprofloxacin and its acid addition salts. Google Patents. Available at:
[7] Improved process for the preparation of ciprofloxacin and its acid addition salts. Google Patents. Available at:
[5] 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them. Google Patents. Available at:
[8] 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them. Google Patents. Available at:
Application Notes & Protocols: Leveraging 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic Acid for Novel Antibacterial Drug Design
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Scaffold for Combating Antibacterial Resistance The relentless rise of antibiotic-resistant bacteria presents a formidab...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Scaffold for Combating Antibacterial Resistance
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Quinolones, a class of synthetic broad-spectrum antibacterial agents, have long been a cornerstone of infectious disease treatment.[1] Their efficacy, however, is increasingly compromised by resistance.[2] This necessitates the exploration of novel chemical entities capable of overcoming these resistance mechanisms. The 4-quinolone core remains a highly valuable starting point for drug discovery due to its well-understood mechanism of action and established synthetic accessibility.[3][4]
This document provides a detailed guide to the application of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid , a key intermediate and structural motif, in the design and evaluation of next-generation antibacterial agents. This specific scaffold combines several features critical for potent antibacterial activity: the 3-carboxylate and 4-carbonyl groups essential for binding to bacterial enzymes, a 6-fluoro group known to enhance potency, and a 7-chloro substituent that serves as a versatile chemical handle for introducing diverse functionalities to modulate spectrum, potency, and pharmacokinetic properties.[5][6]
We will delve into the mechanistic basis for its use, provide a strategic workflow for designing novel derivatives, and present detailed, field-proven protocols for their evaluation, from initial screening to preclinical assessment.
Section 1: The Quinolone Mechanism of Action
Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but are prevented from re-ligating the strands.[2] This stabilization of the "cleavage complex" converts these essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[2]
While both enzymes are targeted, DNA gyrase is often the primary target in Gram-negative bacteria, whereas topoisomerase IV is typically the primary target in many Gram-positive bacteria.[5] Designing compounds that dually target both enzymes can be a strategy to enhance potency and potentially reduce the emergence of resistance.[8]
Caption: Mechanism of quinolone antibacterial action.
Section 2: Drug Design & Synthesis Strategy
The 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid scaffold is an ideal starting point for a Structure-Activity Relationship (SAR) campaign. The core quinolone structure is largely conserved, while modifications are strategically introduced at specific positions to optimize activity and drug-like properties.
Rationale for Modification:
N-1 Position: Substitution at this position is crucial for antibacterial activity. Small alkyl groups (e.g., ethyl, cyclopropyl) are common in potent quinolones.[6] Introducing bulkier or more complex substituents can modulate target preference and pharmacokinetic properties.
C-7 Position: The 7-chloro group is an excellent leaving group, making this position the primary site for modification via nucleophilic aromatic substitution.[9] Introducing various cyclic amines (e.g., piperazine, pyrrolidine) at this position is a well-established strategy to enhance Gram-negative activity and improve cellular uptake through porins.[10][11]
The overall goal is to synthesize a focused library of compounds by reacting the core scaffold with a diverse set of amines at the C-7 position and varying the substituent at the N-1 position.
Caption: A streamlined workflow for antibacterial drug discovery.
Section 3: Experimental Protocols
The following protocols provide a robust framework for evaluating novel derivatives synthesized from the core scaffold.
Protocol 3.1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)
Application: To determine the Minimum Inhibitory Concentration (MIC) of novel compounds, which is the lowest concentration that prevents visible bacterial growth.[12] This is the gold-standard method for quantifying antibacterial potency.[13]
Rationale: The broth microdilution method is highly reproducible and allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well format, making it suitable for screening.[14] Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it is low in inhibitors that can interfere with certain antibiotics.[15]
Step-by-Step Methodology:
Preparation of Compound Stock: Dissolve synthesized compounds in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
Bacterial Inoculum Preparation:
a. From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
Plate Preparation (96-well plate):
a. Add 50 µL of sterile MHB to columns 2 through 12.
b. Create a 100 µL solution of the test compound at twice the highest desired final concentration in column 1.
c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.
d. Column 11 serves as the positive growth control (no compound). Column 12 serves as the sterility control (no bacteria).
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
Incubation: Incubate the plates at 37°C for 16-24 hours.[12]
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).[16]
Application: To confirm that the antibacterial activity of lead compounds is due to the inhibition of their intended targets, DNA gyrase and topoisomerase IV.[8]
Rationale: A DNA supercoiling assay is used to measure the activity of DNA gyrase, which introduces negative supercoils into relaxed plasmid DNA.[17] A decatenation assay measures the ability of topoisomerase IV to separate interlinked circular DNA molecules (kDNA).[18] Inhibition of these activities in the presence of a test compound confirms target engagement. The concentration that inhibits 50% of the enzyme's activity is the IC₅₀.
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol), relaxed plasmid DNA (substrate), and DNA gyrase enzyme.
Compound Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction tubes.
Incubation: Incubate the reaction at 37°C for 1 hour to allow the enzymatic reaction to proceed.
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and proteinase K.
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled DNA (product) from the relaxed DNA (substrate).
Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Quantify the band intensities using densitometry software. The IC₅₀ is calculated as the compound concentration that reduces the amount of supercoiled product by 50% compared to the control.
Application: To assess the toxicity of novel compounds against mammalian cells, providing an early indication of their therapeutic window.[19][20]
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the cytotoxic concentration 50 (CC₅₀).
Step-by-Step Methodology:
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.[23]
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
Measurement: Read the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.
Data Presentation & Therapeutic Index:
The Therapeutic Index (TI) is a critical measure of a drug's safety margin. It is calculated by comparing the concentration at which it is toxic to host cells to the concentration at which it is effective against the pathogen. A higher TI is desirable.
TI = CC₅₀ / MIC
Compound
CC₅₀ (HEK293 cells, µM)
MIC (S. aureus, µM)
Therapeutic Index (TI)
Analog 1
>100
1.1
>90
Analog 2
>100
2.2
>45
Analog 3
85
0.5
170
MIC values converted from µg/mL to µM for calculation.
Section 4: Lead Optimization and Advancement
Compounds that demonstrate high potency (low MIC and IC₅₀), low cytotoxicity (high CC₅₀), and a favorable Therapeutic Index are selected as lead candidates for further optimization. The subsequent phase involves refining the chemical structure to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and evaluating efficacy in animal models of infection, such as the mouse thigh infection or sepsis models.[24][25]
Caption: Decision tree for lead optimization and advancement.
Conclusion
The 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid scaffold represents a validated and highly promising platform for the development of novel antibacterial agents. Its inherent structural features provide a strong foundation for potent activity against bacterial type II topoisomerases. By employing a systematic approach of chemical derivatization, guided by the robust screening cascade detailed in these protocols, researchers can efficiently identify and optimize new lead compounds. This integrated strategy of rational design and rigorous empirical testing is essential in the critical pursuit of next-generation antibiotics to combat the growing threat of multidrug-resistant pathogens.
References
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-5. Available at: [Link]
Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. Available at: [Link]
Wikipedia contributors. (2024, February 27). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174. Available at: [Link]
Kramer, S., & Helma, J. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (pp. 241-253). Humana, New York, NY. Available at: [Link]
Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. Available at: [Link]
Zhou, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 950800. Available at: [Link]
Emami, S., & Etedali, P. (2017). Quinolones: Understanding the Drug Designing to Combat Drug Resistance. Remedy Publications LLC. Available at: [Link]
Mehta, D. K., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33(5), 1-32. Available at: [Link]
Maciá-Vicente, J. G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
Al-Ghorbani, M., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Current Organic Synthesis, 19(3), 253-267. Available at: [Link]
Pini, A., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Bentham Science Publishers. Available at: [Link]
Nature Publishing Group. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Available at: [Link]
APEC. (n.d.). Antimicrobial Susceptibility Testing Protocols. APEC. Available at: [Link]
UNT Health Science Center. (n.d.). In vivo Efficacy Models and the College of Pharmacy. UNT Health Fort Worth. Available at: [Link]
Mulugeta, E., Melaku, Y., & Tadesse, S. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8565-8588. Available at: [Link]
Schaper, K. J., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(9), 2073-2082. Available at: [Link]
Schaper, K. J., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ResearchGate. Available at: [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
Bouzian, A., et al. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen. Available at: [Link]
Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
Collin, F., et al. (2013). Application of a novel microtitre plate-based assay for the discovery of new inhibitors of DNA gyrase and DNA topoisomerase VI. PLoS One, 8(2), e58010. Available at: [Link]
Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials. Pharmacology Discovery Services. Available at: [Link]
Ishikawa, H., et al. (2002). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 10(10), 3299-3310. Available at: [Link]
Moorthy, K., et al. (2020). Antibacterial and cytotoxicity activities of bioactive compounds from Micrococcus species OUS9 isolated from sea water. Journal of King Saud University - Science, 32(6), 2736-2742. Available at: [Link]
Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 125-135. Available at: [Link]
Molinspiration. (n.d.). Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Molinspiration. Available at: [Link]
Miller, A. A., et al. (2021). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry, 64(10), 6857-6881. Available at: [Link]
ResearchGate. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]
Guo, H. Y., et al. (1988). [Studies on pyridonecarboxylic acids as antibacterial agents. VI. Synthesis and antibacterial activity of 7-chloro-6-fluoro-1-ethyt-1, 4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid and derivatives]. Yao Xue Xue Bao, 23(8), 566-73. Available at: [Link]
Domagala, J. M., et al. (1986). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 29(3), 394-404. Available at: [Link]
Patel, M. B., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E238-E246. Available at: [Link]
LookChem. (n.d.). 1-ETHYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID. LookChem. Available at: [Link]
Kim, Y., et al. (2020). Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris. Marine Drugs, 19(1), 2. Available at: [Link]
He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4458-4475. Available at: [Link]
Desai, N. C., et al. (2007). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 84(1), 74-77. Available at: [Link]
Meshram, J. (2022). A Comprehensive Review on Synthesis and Pharmacological Potential of Quinoline Derivatives. World Journal of Pharmaceutical Research, 11(5), 1148-1165. Available at: [Link]
Technical Support Center: Yield Optimization for 7-Chloro-6-Fluoro-4-Hydroxy-3-Quinolinecarboxylic Acid Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (also referred to by its tautomeric name, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (also referred to by its tautomeric name, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). This compound is a critical structural core intermediate in the development of broad-spectrum fluoroquinolone antibacterial agents[1].
The industry-standard methodology for synthesizing this core relies on the Gould-Jacobs reaction [2]. This guide is designed for research scientists and process chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind reaction conditions, and implement self-validating protocols to maximize yield and regioselectivity.
Pathway Visualization
Fig 1. Three-step Gould-Jacobs synthetic workflow for the target fluoroquinolone core.
Part 1: Troubleshooting & FAQs
Q1: My initial condensation reaction is stalling at ~70% conversion. How can I drive it to completion?Causality: The condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) is a reversible equilibrium reaction that produces ethanol as a byproduct[2]. If ethanol is not actively removed from the reaction matrix, Le Chatelier's principle dictates that the equilibrium will shift left, stalling the reaction.
Solution:
Active Distillation: Equip your reactor with a short-path distillation head rather than a standard reflux condenser.
Temperature Gradient: Maintain the reaction melt at 100–130°C to ensure the continuous boil-off of ethanol[1][3].
Self-Validation: The reaction is complete when the theoretical volume of ethanol has been collected in the receiving flask.
Q2: During thermal cyclization, I am observing a high percentage of the 5-chloro-6-fluoro regioisomer. How do I improve regioselectivity?Causality: The anilidomethylenemalonate intermediate has two available ortho positions for cyclization: C6 (para to the chlorine) and C2 (between the chlorine and the fluorine)[4]. Cyclization at C6 yields the desired 7-chloro-6-fluoro isomer, which is thermodynamically and sterically favored. Cyclization at C2 yields the highly sterically hindered 5-chloro-6-fluoro isomer[4]. Slow heating profiles trap the reaction in kinetic pathways, increasing the yield of the undesired 5-chloro isomer.
Solution:
Flash Heating: Do not slowly ramp the temperature of the intermediate in the solvent. Instead, pre-heat the diphenyl ether to a rolling boil (250°C) before adding the intermediate[1].
Rapid Addition: Add the intermediate in small portions to the boiling solvent to ensure instantaneous cyclization under strict thermodynamic control. This restricts the 5-chloro isomer formation to <5%[4].
Fig 2. Regioselectivity pathways during the thermal cyclization of the malonate intermediate.
Q3: I am losing the C3-carboxylic ester group during cyclization (decarboxylation). What is causing this?Causality: The 3-carboalkoxy group is highly susceptible to thermal decarboxylation if exposed to extreme temperatures (>250°C) for prolonged periods[2][5].
Solution:
Strict Time Control: Limit the cyclization reflux time to exactly 30–60 minutes[5].
Alternative Heating: Consider microwave irradiation. Microwave-assisted cyclization at 250°C can drive the reaction to completion in 1–15 minutes, drastically reducing the thermal degradation window and improving overall yield[5].
Q4: The final saponification and acidification step results in a gummy precipitate instead of a filterable powder. How do I fix the isolation?Causality: The target 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is amphoteric. If the pH is dropped too low during acidification (pH < 1), the basic quinoline nitrogen protonates, forming a gummy hydrochloride salt. If the pH is too high, it remains as the soluble sodium carboxylate.
Solution:
Isoelectric Precipitation: Carefully adjust the pH to the isoelectric point (typically pH 4.5–5.5) using glacial acetic acid or dilute HCl. Stir the suspension at 0–5°C for 2 hours to promote proper crystal lattice formation before filtration[1].
Part 2: Quantitative Data & Method Comparison
When optimizing the cyclization step, heating methodology plays a critical role in both yield and impurity profiles.
Protocol 1: Condensation to Anilidomethylenemalonate
Charge: To a 250 mL round-bottom flask, add 3-chloro-4-fluoroaniline (1.0 eq, e.g., 20 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
Setup: Equip the flask with a short-path distillation apparatus to capture evolved ethanol.
Heat: Heat the neat mixture to 100–130°C under a steady nitrogen stream[1][3].
Monitor: Maintain heating until the theoretical volume of ethanol is collected in the receiving flask (approx. 1-2 hours).
Isolate: Cool the mixture to room temperature. The intermediate will solidify into a crystalline mass. Use directly in the next step without further purification.
Protocol 2: Thermal Cyclization (Gould-Jacobs)
Pre-heat: In a separate 500 mL multi-neck flask equipped with a reflux condenser, heat diphenyl ether (approx. 10 volumes relative to the intermediate) to 250°C using an oil bath or heating mantle[1].
Addition: Slowly and carefully add the solid anilidomethylenemalonate intermediate to the boiling diphenyl ether. Caution: Rapid addition may cause vigorous boiling.
Reflux: Stir and reflux the mixture for exactly 60 minutes[1]. Monitor via TLC (Hexane:EtOAc 3:1) to ensure the disappearance of the starting material.
Precipitation: Remove the heat source and allow the mixture to cool to ~80°C. Slowly add hexane (or petroleum ether) to precipitate the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1][5].
Filter: Filter the white/off-white solid, wash thoroughly with hexane to remove residual diphenyl ether, and dry under vacuum[1].
Protocol 3: Saponification & Acidification
Hydrolysis: Suspend the ester intermediate in a 1:1 mixture of water and ethanol. Add aqueous NaOH (2.0 eq) and reflux for 2 hours to fully hydrolyze the ester[2].
Cooling: Cool the resulting clear solution to 0–5°C in an ice bath.
Precipitation: Slowly add dilute HCl dropwise while monitoring the pH. Stop addition when the pH reaches 5.0.
Isolation: A dense white solid will crash out. Stir at 0°C for 2 hours, filter, wash with cold distilled water, and dry at 80°C under vacuum to yield the final 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid[1].
References
1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Gould–Jacobs reaction
Source: Wikipedia
URL:[Link]
US4292317A - 1,4-Dihydro-quinoline-3-carboxylic acid derivatives, process for their preparation and compositions containing them
Source: Google Patents
URL
Overcoming solubility issues of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid in organic reactions
Welcome to the Fluoroquinolone Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of 7-chloro-6-fluoro-4-hydroxy-3-quin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Fluoroquinolone Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (and its derivatives) during the synthesis of APIs like ciprofloxacin and norfloxacin.
This guide bridges the gap between theoretical thermodynamics and practical benchtop execution. By understanding the causality behind the physical chemistry, we can design self-validating experimental workflows that eliminate these bottlenecks.
🔬 Frequently Asked Questions (Troubleshooting)
Q1: Why does 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid crash out of almost all standard organic solvents?A1: The resistance to dissolution is thermodynamically driven. The 4-hydroxyquinoline-3-carboxylic acid core exists in a tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline-3-carboxylic acid form . This structural duality creates a highly polarized, zwitterion-like network. The molecules form exceptionally strong intermolecular hydrogen bonds between the carboxylic acid and the 4-oxo/4-hydroxy groups, while the planar aromatic system engages in extensive
π−π
stacking . Standard organic solvents cannot provide enough solvation energy to overcome this massive crystal lattice energy, making solubilization a highly endothermic and unfavorable process [[1]]([Link]).
Q2: I need to perform an N-alkylation (e.g., adding a cyclopropyl group). How can I achieve a homogeneous reaction mixture?A2: You must chemically disrupt the lattice rather than relying on passive solvation. By using a polar aprotic solvent like N-methylpyrrolidone (NMP) combined with a moderate base like potassium carbonate at 80 °C, you actively deprotonate the core . This base-mediated deprotonation converts the neutral hydrogen-bonded network into a soluble anionic salt, allowing the SN2 alkylation with reagents like 1-bromo-1-ethoxy-cyclopropane to proceed smoothly in a homogeneous phase .
Q3: My downstream SNAr reaction (substituting the 7-chloro group with piperazine) is sluggish, low-yielding, and heterogeneous. What is the best workaround?A3: The C7 position is often not electrophilic enough under standard conditions, and the intermediate's poor solubility exacerbates the issue. You have two field-proven options:
Microwave Irradiation: Conducting the reaction in DMSO or morpholine under microwave irradiation (e.g., 120 °C, 500 W) forces the system past the endothermic solubility barrier [[2]]([Link]).
Borate Complexation: React the intermediate with boron trifluoride diethyl etherate (
BF3⋅OEt2
). The boron coordinates with the 4-oxo and 3-carboxylate oxygens, forming a rigid chelate ring. This masks the hydrogen-bond donors (destroying the lattice energy) and dramatically increases solubility in ethereal solvents, while simultaneously pulling electron density away from C7 to activate it for the piperazine attack .
📊 Quantitative Data: Solvent Efficacy Profile
To aid in solvent selection, the following table summarizes the thermodynamic and empirical solubility behaviors of the fluoroquinolone core across different environments.
Solvent System
Temperature (°C)
Relative Solubility
Mechanistic Rationale
Water (pH 7.0)
25
Very Poor (< 0.2 mg/mL)
Zwitterionic state maximizes crystal lattice energy; highly unfavorable entropy of mixing .
n-Butanol
25
Poor (~ 0.2 mg/mL)
Endothermic solubilization; insufficient polarity to break strong intermolecular H-bonds .
0.1 M Phosphate Buffer (pH 7.4)
25
Moderate
Deprotonation of the carboxylic acid forms a more soluble, highly polar anion .
DMSO / NMP
80
High (> 50 mg/mL)
High dielectric constant solvates the
π
-system; thermal energy overcomes lattice forces .
Every robust synthetic step must include built-in physical or analytical readouts to confirm success before proceeding.
Protocol A: Base-Mediated N-Alkylation in NMP
Purpose: To solubilize the core via salt formation for N1-alkylation.
Deprotonation: Suspend 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (1.0 eq) and anhydrous
K2CO3
(3.0 eq) in NMP. Heat to 80 °C .
Causality: The base deprotonates the acidic protons, breaking the hydrogen-bonded lattice.
Validation Checkpoint: Observe the transition from a dense, opaque white suspension to a semi-translucent, yellowish mixture accompanied by mild
CO2
evolution. Do not proceed to step 2 until outgassing ceases.
Alkylation: Add the alkyl halide (e.g., 1-bromo-1-ethoxy-cyclopropane, 3.0 eq) dropwise to the homogeneous salt solution .
Validation Checkpoint: Reaction progression is indicated by the precipitation of fine white
KBr
salts at the bottom of the flask. Confirm completion via TLC (DCM:MeOH 95:5); the highly UV-fluorescent starting material spot will disappear.
Protocol B: Borate-Activated SNAr Substitution with Piperazine
Purpose: To overcome poor solubility and low C7 electrophilicity during amination.
Complexation: Suspend the N-alkylated intermediate in absolute THF and cool to 0 °C. Add
BF3⋅OEt2
(1.1 eq) dropwise .
Causality: Boron coordination masks the hydrogen-bonding sites, drastically lowering the lattice energy while drawing electron density away from the C7 position.
Validation Checkpoint: The heterogeneous suspension will rapidly clear into a homogeneous, pale-yellow solution. If the solution remains cloudy, the lattice has not been fully disrupted; verify the anhydrous state of your THF.
Amination: Add piperazine (2.5 eq) and heat to reflux .
Validation Checkpoint: Successful SNAr is visually confirmed by the precipitation of insoluble piperazine hydrochloride salts. A sample quenched in water should yield a single peak on LC-MS corresponding to the target fluoroquinolone mass.
🗺️ Visual Workflows
Fig 1. Solubilization workflows for fluoroquinolone intermediate processing.
Fig 2. Mechanistic resolution of intermolecular forces dictating poor solubility.
📚 References
[3] Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences (via PMC - NIH). URL:[Link]
[1] Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy. URL:[Link]
[4] EP0332930A2 - Process for the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives. Google Patents. URL:
[2] Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Technical Support Center: Troubleshooting Decarboxylation of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic Acid
Welcome to the technical support center for the synthesis and handling of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and handling of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the thermal decarboxylation of this complex fluoroquinolone intermediate. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid resulted in a low yield and the presence of a significant byproduct. What is the likely cause?
Low yields and the formation of byproducts during the synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid, often prepared via a Gould-Jacobs reaction or similar cyclization methods, can frequently be attributed to premature decarboxylation.[1][2][3][4] The high temperatures required for the cyclization step can also initiate the loss of the carboxylic acid group, leading to the formation of 7-chloro-6-fluoro-4-hydroxyquinoline as a major contaminant.[1]
Troubleshooting Steps:
Temperature Control: Carefully control the temperature during the cyclization reaction. Even slight overheating can favor the decarboxylation side reaction.[1]
Reaction Time: Minimize the reaction time at high temperatures. Prolonged heating, even at the correct temperature, can lead to increased byproduct formation.[1]
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials and product, which can lead to tar formation.
Q2: At what temperature should I expect the decarboxylation of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid to occur?
While the exact decarboxylation temperature for 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is not widely published, we can infer a likely range based on structurally similar compounds. For instance, the related 7-chloro-4-hydroxy-3-quinolinecarboxylic acid has a melting point of approximately 250 °C with decomposition, indicating that decarboxylation occurs at or near this temperature.[5] The presence of two electron-withdrawing groups (chlorine and fluorine) on the benzene ring of the quinoline scaffold can influence the electronic properties and thermal stability of the molecule.[6] It is reasonable to anticipate that significant decarboxylation will occur at temperatures in the range of 230-260 °C .
Experimental Protocol for Determining Decarboxylation Temperature:
A simple and effective method to determine the onset of decarboxylation is to use a melting point apparatus with a sample viewing window.
Place a small amount of your purified 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid in a melting point capillary tube.
Slowly heat the sample in the melting point apparatus.
Observe the sample closely as the temperature approaches 200 °C.
The onset of decarboxylation is typically marked by the evolution of a gas (CO2), which will appear as bubbling or effervescence from the solid material.
Record the temperature range over which gas evolution occurs. This will give you a practical working temperature for your decarboxylation reaction.
Q3: I am intentionally trying to decarboxylate my compound, but the reaction is incomplete. How can I drive the reaction to completion?
Incomplete decarboxylation can be a frustrating issue. Here are several factors to consider and optimize:
Temperature and Time: The most critical parameters are temperature and reaction time.[1] Ensure your reaction is heated to the optimal temperature range determined in Q2 and for a sufficient duration. The reaction can be monitored by the cessation of gas evolution.
Solvent Choice: The choice of a high-boiling point, inert solvent can be crucial for achieving a consistent and controlled reaction temperature. Solvents like Dowtherm A, diphenyl ether, or paraffin oil are commonly used for high-temperature decarboxylation reactions.[3][7] The polarity of the solvent can also influence the reaction rate.[8]
Catalysis: While often achievable thermally, the decarboxylation of some heteroaromatic carboxylic acids can be facilitated by a catalyst. Copper-based catalysts have been shown to promote decarboxylation, potentially at lower temperatures.[9]
Troubleshooting Workflow for Incomplete Decarboxylation:
Caption: Troubleshooting logic for incomplete decarboxylation.
Q4: How can I monitor the progress of the decarboxylation reaction and confirm the identity of the product?
Effective monitoring is key to a successful decarboxylation. A combination of techniques is recommended for a comprehensive analysis.
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively monitor the reaction's progress. The starting material (a carboxylic acid) will have a different polarity and thus a different Rf value compared to the decarboxylated product.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[10] You can track the disappearance of the starting material peak and the appearance of the product peak over time. This is particularly useful for optimizing reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the structure of your final product.[11][12] In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton signal (often a broad singlet) and potential shifts in the aromatic protons will confirm the success of the reaction. ¹³C NMR will show the disappearance of the carboxyl carbon signal.
Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) in the starting material will be absent in the IR spectrum of the decarboxylated product.
Summary of Analytical Techniques:
Technique
Purpose
Key Observables
TLC
Qualitative reaction monitoring
Change in Rf value
HPLC
Quantitative reaction monitoring
Disappearance of starting material peak, appearance of product peak
¹H NMR
Structural confirmation
Disappearance of carboxylic acid proton signal
¹³C NMR
Structural confirmation
Disappearance of carboxyl carbon signal
IR Spec.
Functional group analysis
Disappearance of broad O-H stretch of the carboxylic acid
Q5: What are the potential side reactions or byproducts I should be aware of during thermal decarboxylation?
Besides incomplete decarboxylation, the primary concern at the high temperatures required is thermal decomposition.
Tar Formation: Prolonged heating or excessive temperatures can lead to the degradation of the aromatic system, resulting in the formation of dark, tarry, and often insoluble byproducts.[1]
Polymerization: Intermolecular reactions can occur at high temperatures, leading to the formation of polymeric materials.[1]
Mitigation Strategies:
Precise Temperature Control: Use a reliable heating mantle with a temperature controller and a thermocouple to maintain a stable reaction temperature.
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can minimize oxidative side reactions.
Solvent Selection: A high-boiling, thermally stable solvent can help to ensure even heat distribution and prevent localized overheating.
Decarboxylation Pathway and Potential Side Reactions:
Caption: Decarboxylation pathway and potential side reactions.
Luong, T. T. H., Brion, J.-D., Alami, M., & Messaoudi, S. (2012). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters, 14(7), 1788–1791. [Link]
Wang, C., et al. (2017). AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. Organic Chemistry Frontiers, 4(10), 1933-1936. [Link]
Dunn, G. E., & Lee, G. K. J. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education, 88(6), 803-806. [Link]
Hernández-Pérez, J. M., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules, 29(12), 2843. [Link]
Dunn, G. E., & Lee, G. K. J. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education, 88(6), 803-806. [Link]
Ikeda, H., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2749-2760. [Link]
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press & Assessment. [Link]
Chatterjee, R., Pothireddy, M., & Dandela, R. (2023). Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. Synlett, 34(09), 1058-1062. [Link]
Liu, K. G., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(15), 6695–6710. [Link]
Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
Molbase. (n.d.). Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. [Link]
Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [Link]
CN101781247B. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
EP0245690A1. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
Song, L., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 734-741. [Link]
CN105198082A. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
Zhang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2099. [Link]
Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). [Link]
Manolikakes, G., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14319–14332. [Link]
Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. (n.d.). Semantic Scholar. [Link]
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
Dowling, J. E., & Jackson, K. E. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 17(5), 2477-2505. [Link]
Latorre, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23145–23156. [Link]
Yamada, M., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(2), 369-377. [Link]
The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
El-Sayed, M. A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1432. [Link]
Lipunova, G. N., et al. (2018). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine-Containing Synthons (pp. 59-116). Springer, Cham. [Link]
Al-Suhaimi, K. S., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 28(18), 6520. [Link]
Chen, T. Q., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(37), 20386–20393. [Link]
Swellmeen, L., et al. (2019). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(4), 1289-1295. [Link]
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
The Royal Society of Chemistry. (2011). Decarboxylation of Aromatic Carboxylic Acids by Gold(I)- N-heterocyclic carbene (NHC) Complexes. [Link]
Optimizing reaction conditions for C-7 chloride displacement in fluoroquinolone precursors
Welcome to the Process Chemistry Knowledge Base. This portal is designed for researchers and drug development professionals optimizing the synthesis of fluoroquinolone active pharmaceutical ingredients (APIs).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Knowledge Base. This portal is designed for researchers and drug development professionals optimizing the synthesis of fluoroquinolone active pharmaceutical ingredients (APIs). Below, you will find diagnostic troubleshooting guides, standardized protocols, and mechanistic insights specifically focused on overcoming the kinetic barriers of C-7 chloride displacement .
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why is my C-7 chloride displacement stalling at 30% conversion, whereas the C-7 fluoro analog finishes in 2 hours?A: This is a fundamental kinetic issue rooted in the mechanism of Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, the rate-determining step is the addition of the amine nucleophile to the aromatic ring to form an anionic intermediate known as the Meisenheimer complex. Fluorine's intense inductive electron withdrawal (-I effect) stabilizes this negatively charged transition state significantly better than chlorine. Because chlorine is less electronegative, the C-7 carbon is less electrophilic, making the addition step sluggish. To overcome this, you must either drastically increase the reaction temperature or artificially increase the core's electrophilicity using a boron chelation strategy[1].
Q2: I increased the temperature to 130°C to force the chloride displacement, but I am seeing significant degradation and a new non-polar spot on TLC. What is happening?A: You are likely observing thermal decarboxylation of the C-3 carboxylic acid. Fluoroquinolone precursors with a free C-3 carboxylate are highly prone to decarboxylation at temperatures exceeding 110–120°C, especially in polar aprotic solvents like DMF or DMSO.
Resolution: Protect the C-3 acid as an alkyl ester prior to the SNAr reaction, or switch to a boron-chelate activation method. The chelation method allows the SNAr to proceed at much milder temperatures (60°C), completely bypassing the thermal degradation threshold[2].
Q3: Which base and solvent combination is optimal for minimizing side reactions during direct C-7 amine substitution?A: For direct substitution of C-7 chlorides, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or anhydrous inorganic bases like K2CO3 are preferred. Triethylamine (TEA) can degrade at the high temperatures required for chloride displacement. The solvent must be polar aprotic (e.g., DMSO, NMP) to solvate the transition state without hydrogen-bonding to the nucleophilic amine.
Part 2: Mechanistic Workflows & Visualizations
To understand why specific protocols succeed or fail, we must look at the electronic flow of the reaction.
Mechanistic pathway of C-7 SNAr highlighting the Meisenheimer complex.
Workflow for Boron Chelation-Assisted SNAr to overcome low C-7 chloride reactivity.
Part 3: Standard Operating Procedures (SOPs)
SOP A: Direct SNAr of C-7 Chloride (Esterified Precursor)
Use this protocol when working with robust, ester-protected precursors that can withstand high thermal loads.
Preparation: Suspend the 7-chloro-quinolone-3-carboxylate ester (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) at a concentration of 10 mL/g.
Reagent Addition: Add the secondary amine nucleophile (e.g., piperazine or pyrrolidine derivative) (2.5 eq) and anhydrous K2CO3 (2.0 eq).
Thermal Activation: Heat the reaction mixture to 110°C under a continuous nitrogen atmosphere for 12–18 hours.
Monitoring: Sample the reaction every 4 hours via HPLC. The reaction is self-validating when the starting material peak area falls below 5%.
Workup: Cool the mixture to 5°C and pour it into vigorously stirred ice water (3x volume) to precipitate the product. Filter, wash with cold water, and dry under vacuum at 50°C.
Use this protocol for recalcitrant C-7 chlorides or free C-3 carboxylic acids prone to decarboxylation[1]. By chelating the C-3 carboxyl and C-4 ketone with boron, electron density is pulled from the ring, making the C-7 chloride hyper-electrophilic[2].
Chelation Step: Treat the 7-chloro-quinolone-3-carboxylic acid (1.0 eq) with Boric acid (H3BO3) (2.0 eq) and Acetic anhydride (Ac2O) (5.0 eq). Heat the neat mixture to 90°C for 2 hours to form the boron-chelate complex.
Substitution Step: Isolate the complex via precipitation with cold toluene. Suspend the complex in anhydrous acetonitrile (10 mL/g). Add the amine nucleophile (1.2 eq) and Triethylamine (TEA) (1.5 eq). Stir at a mild 60°C for 4–6 hours.
Hydrolysis (De-chelation): Treat the resulting intermediate with 2% aqueous NaOH (or reflux in aqueous ethanol) for 2 hours to break the boron complex.
Isolation: Adjust the pH to 7.0–7.2 using dilute HCl to precipitate the free C-7 substituted fluoroquinolone zwitterion. Filter and dry.
Part 4: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between the chosen synthetic strategy and the required reaction parameters. Notice how the Boron Chelation method drastically reduces the thermal load and amine equivalents required.
Parameter
Direct SNAr (Free Acid)
Direct SNAr (Ester Protected)
Boron Chelation SNAr
Leaving Group Reactivity
Low (Requires forcing)
Moderate
High (Hyper-electrophilic)
Optimal Temperature
120–140°C
100–120°C
25–60°C
Preferred Solvent
DMSO / NMP
DMF / NMP
Acetonitrile
Amine Equivalents
3.0 – 5.0 eq
2.0 – 3.0 eq
1.1 – 1.5 eq
Decarboxylation Risk
High
Low
None
Typical Yield Range
40–50%
60–75%
85–95%
References
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - MDPI. 2[2]
Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections | Organic Process Research & Development - ACS Publications. 1[1]
Reducing regioisomer impurities in 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid cyclization
Technical Support Center: Regioselectivity Troubleshooting in Fluoroquinolone Core Synthesis Welcome to the advanced troubleshooting guide for the synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. This...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Regioselectivity Troubleshooting in Fluoroquinolone Core Synthesis
Welcome to the advanced troubleshooting guide for the synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. This compound is the critical structural core for numerous broad-spectrum fluoroquinolone antibiotics, including Ciprofloxacin and Norfloxacin. This guide addresses the most pervasive challenge in its synthesis: the formation of closely related, difficult-to-separate regioisomer impurities.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my cyclization reaction yield a high percentage of the 5-chloro-6-fluoro regioisomer impurity?A1: The root cause is steric hindrance dictating the pathway of the classical Gould-Jacobs reaction. When 3-chloro-4-fluoroaniline is condensed with diethyl ethoxymethylenemalonate (EMME), the resulting intermediate must undergo thermal cyclization[1]. The aniline ring has two available ortho positions for ring closure: C2 and C6.
The C2 Pathway (Desired): Cyclization here yields the target 7-chloro-6-fluoro isomer. However, C2 is directly adjacent to the bulky chlorine atom at C3. The steric clash between this chlorine and the incoming bulky malonate ester group creates a high activation energy barrier.
The C6 Pathway (Undesired): The C6 position is adjacent to a small hydrogen atom, presenting minimal steric resistance. Consequently, ring closure preferentially or competitively occurs here, leading to the 5-chloro-6-fluoro regioisomer[1]. In industrial scale-ups, this undesired isomer can account for up to 45% of the crude mixture[2].
Q2: Can I optimize the thermal cyclization conditions (e.g., using Dowtherm A) to favor the desired 7-chloro-6-fluoro isomer?A2: Optimization is severely limited by the fundamental thermodynamics of the reaction. The Gould-Jacobs cyclization requires extreme thermal conditions (>200 °C) to drive the elimination of ethanol and force the benzannulation[3]. Under these harsh conditions, the reaction falls under thermodynamic control, meaning the sterically favored 5-chloro-6-fluoro isomer will inherently form in significant quantities. Attempting to separate these regioisomers via fractional crystallization or chromatography drastically reduces overall yield and is not viable for scale-up[1][2].
Q3: What is the definitive synthetic strategy to completely eliminate this regioisomer impurity?A3: To bypass the regioselectivity issue entirely, you must abandon the aniline-based Gould-Jacobs route and adopt the Grohe-Zeiler synthesis (cycloaracylation). Instead of an aniline, this route utilizes 2,4-dichloro-5-fluorobenzoyl chloride [4]. By forming an enamine intermediate and utilizing a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr), the cyclization is directed exclusively by the displacement of the ortho-chlorine atom[4]. Because the leaving group strictly dictates the site of ring closure, the formation of the 5-chloro-6-fluoro regioisomer is completely prevented[2].
Section 2: Pathway Visualizations
Divergent pathways in the Gould-Jacobs reaction leading to regioisomer impurities.
Regiospecific Grohe-Zeiler synthesis directed by ortho-halogen displacement.
Section 3: Quantitative Route Comparison
The following table summarizes the operational differences and purity outcomes between the classical and modern synthetic routes.
To ensure zero regioisomer contamination, transition your workflow to the following SNAr-driven protocol. This methodology includes built-in analytical checkpoints to validate the integrity of the reaction before proceeding.
Step 1: C-Acylation (Formation of the Keto-Ester)
Suspend magnesium ethoxide (1.1 eq) in anhydrous diethyl ether.
Add diethyl malonate (1.1 eq) dropwise at room temperature and stir until a clear solution forms (indicating complete magnesium malonate complexation).
Slowly add 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) dissolved in ether while maintaining the temperature below 30 °C.
Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The disappearance of the highly UV-active benzoyl chloride spot confirms complete acylation.
Step 2: Enamine Formation
Concentrate the reaction mixture in vacuo, then add triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq). Reflux for 2 hours to form the ethoxymethylene derivative.
Remove volatiles under reduced pressure. Dissolve the residue in dichloromethane and cool to 0 °C.
Add cyclopropylamine (1.1 eq) dropwise. Stir for 1 hour at room temperature.
Validation Checkpoint: Isolate a small sample and run an IR spectrum. The shift of the ester carbonyl stretch and the appearance of a strong N-H stretch (~3300 cm⁻¹) confirms enamine formation.
Step 3: Regiospecific Cyclization (SNAr)
Causality Note: The highly electronegative fluorine at C5 strongly activates the adjacent C2-chlorine, making it an excellent leaving group for the intramolecular attack by the enamine nitrogen.
Dissolve the crude enamine in anhydrous N,N-dimethylformamide (DMF).
Add anhydrous potassium carbonate (K₂CO₃) or DBU (1.2 eq).
Heat the mixture to 120–130 °C for 4 hours.
Cool to room temperature and pour into ice water to precipitate the ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter and wash with water.
Step 4: Hydrolysis & Final Regiopurity Validation
Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours.
Acidify the hot solution with concentrated HCl to pH 2. The pure 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid will precipitate heavily. Filter and dry.
Critical Self-Validation (¹H NMR Analysis):
Dissolve the product in DMSO-d6.
Pass Criteria: Observe two distinct, non-coupled aromatic protons. The C5 proton (para to Cl, ortho to F) will appear as a doublet (~8.1 ppm, J ~ 9 Hz due to fluorine coupling). The C8 proton will appear as a singlet or fine doublet (~7.8 ppm).
Fail Criteria: If you observe two aromatic protons with a strong ortho-coupling constant (J ~ 8-9 Hz), this indicates adjacent protons, meaning the 5-chloro-6-fluoro regioisomer is present. (This should be 0% using this protocol).
References
Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor
Source: ACS Publications
URL:[Link]
Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei
Source: ACS Publications
URL:[Link]
Describe the synthetic sequence chemistry and medicinal important of Cifloxacine
Source: AskFilo
URL:[Link]
Ciprofloxacin: A Two Step Process
Source: Der Pharma Chemica
URL:[Link]
Technical Support Center: HPLC Method Development for 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 7-chloro-6-fluoro-4-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid . As the critical core intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), this molecule presents unique chromatographic challenges due to its highly polar, amphoteric, and chelating nature.
This document synthesizes field-proven troubleshooting strategies, mechanistic explanations, and a self-validating experimental protocol to ensure uncompromising scientific integrity in your purity assays.
Part 1: Diagnostic Workflow
Before adjusting method parameters, consult the diagnostic logic flow below to identify the root cause of chromatographic failures.
Diagnostic workflow for resolving peak shape and retention anomalies in fluoroquinolone intermediate analysis.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing severe peak tailing (USP Tailing Factor > 2.0) even on a brand-new C18 column?
The Causality:
Peak tailing in this intermediate is rarely a column degradation issue; it is a fundamental molecular interaction problem. The molecule features a 4-hydroxy (which tautomerizes to a 4-oxo) and a 3-carboxylic acid group. This specific spatial arrangement acts as a powerful bidentate chelator for transition metals (Fe³⁺, Ni²⁺, Cr³⁺) present in stainless steel HPLC flow paths, frits, and column hardware.
Furthermore, secondary polar interactions with ionized residual silanol groups on the silica support surface severely exacerbate tailing[1]. Reducing the mobile phase pH is a proven strategy to mitigate these silanol interactions[2].
The Solution:
Hardware Passivation: Flush the HPLC system (bypassing the column) with 20% Nitric Acid or 0.1 M EDTA overnight to passivate active metal sites. Alternatively, migrate the method to a bio-inert or PEEK-lined LC system.
Column Selection: Utilize columns with bidentate sterically protected ligands (e.g., Agilent ZORBAX Extend) or those that are exhaustively double-endcapped to shield the analyte from unreacted silanols[1].
Q2: Why does the retention time of the intermediate drift unpredictably between analytical batches?
The Causality:
The 3-carboxylic acid group has a pKa of approximately 6.0. If your mobile phase pH is unbuffered or set near this pKa, the compound exists in a highly sensitive dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. Even microscopic fluctuations in mobile phase preparation will cause massive retention time shifts.
The Solution:
You must force the molecule into a single ionization state. Buffer the mobile phase at least 2 pH units below the pKa. Utilizing a mobile phase buffered to pH 2.5–3.0 with 0.15% orthophosphoric acid (adjusted with triethylamine) ensures the carboxylic acid remains fully protonated, yielding stable retention and sharper peaks[3].
Q3: How do I resolve the target intermediate from closely eluting related substances, such as the 6-chloro-7-fluoro regioisomer?
The Causality:
Structural analogs like the 6-chloro-7-fluoro regioisomer or des-fluoro impurities possess nearly identical hydrophobicities to 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. Standard C18 columns rely primarily on hydrophobic dispersion forces, which fail to provide sufficient selectivity for positional halogens.
The Solution:
Shift the primary retention mechanism. Replace the standard C18 with a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases introduce
π−π
interactions and strong dipole-dipole interactions, which are highly sensitive to the electron-withdrawing effects of the specific fluorine and chlorine positions on the quinoline ring, allowing for baseline resolution.
Part 3: Interaction Mechanics
Mechanisms of interaction between the quinolinecarboxylic acid intermediate and the HPLC system.
Part 4: Quantitative Data & Impurity Profiling
When developing your gradient, expect the following elution order based on the polarity and structural modifications of common synthetic impurities. UV detection is typically optimal at 280 nm or 293 nm due to the extended conjugation of the quinoline core[4][5].
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) to validate the system state prior to sample injection.
Phase 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous Buffer): Pipette 1.5 mL of HPLC-grade orthophosphoric acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly. Carefully adjust the pH to 3.0 ± 0.05 using Triethylamine (TEA)[3]. Filter through a 0.45 µm membrane.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Diluent: Methanol : Water (50:50, v/v). Note: Ensure the organic concentration in the sample solvent is less than or equal to the initial mobile phase composition to prevent injection-solvent induced peak splitting[2].
Phase 2: Chromatographic Conditions
Column: Phenyl-Hexyl or highly endcapped C18, 250 mm × 4.6 mm, 5 µm particle size.
Column Temperature: 35 °C (Stabilizes mass transfer kinetics).
Flow Rate: 1.0 mL/min.
Injection Volume: 10.0 µL.
Detection: Photodiode Array (PDA) or UV at 280 nm.
Gradient Program:
0–5 min: 20% B
5–20 min: 20%
→
60% B
20–25 min: 60% B
25–26 min: 60%
→
20% B
26–35 min: 20% B (Re-equilibration)
Phase 3: System Suitability Testing (SST) - The Validation Gate
Before analyzing unknown batches, inject the standard solution (10 µg/mL) five times. The system is only validated for use if it passes the following criteria:
Tailing Factor (USP):≤
1.5 for the main peak (Confirms absence of severe metal chelation/silanol activity).
Theoretical Plates (N):≥
5000 (Confirms column bed integrity).
Precision (%RSD):≤
2.0% for peak area across 5 replicate injections[5].
Resolution (Rs):≥
1.5 between the main peak and the 6-chloro-7-fluoro regioisomer (if spiked).
References
Element Lab Solutions. Peak Tailing in HPLC.[1]
URL:
Scientific Research Publishing (SCIRP). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.[3]
URL:
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.[2]
URL:
Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.[4]
URL:
MOCA. Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection.[5]
URL:
Technical Support Center: Crystallization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the crystallization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. This document is designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the crystallization of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific active pharmaceutical ingredient (API). Drawing from established principles of crystallization and practical field experience, this guide provides in-depth, actionable solutions to common challenges.
The crystallization of quinolonecarboxylic acids is a critical step that dictates purity, stability, and bioavailability.[1][2] This molecule, with its carboxylic acid and hydroxyl functionalities, presents unique challenges and opportunities for optimization through careful solvent selection and process control.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3] This typically happens when a solution becomes supersaturated at a temperature above the melting point of the solute or when crystallization kinetics are hindered.[3][4] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[5]
Causality & Underlying Principles:
High Supersaturation at High Temperature: If the solution is cooled too rapidly, it may become highly supersaturated while the temperature is still above the compound's melting point (or the melting point of an impure mixture), leading to liquid-liquid phase separation.[3]
Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[4][5]
Solvent Choice: The solvent system may be too "good" or too different in nature from the solute, hindering the organized molecular assembly required for crystal lattice formation.[5]
Solutions & Protocols:
Reduce the Cooling Rate: Slow, controlled cooling is paramount. A slower rate prevents the system from reaching high supersaturation at elevated temperatures.
Increase Solvent Volume: Add a small amount (1-5% v/v) of the primary (good) solvent to the hot solution. This slightly reduces the supersaturation level, giving molecules more time to orient themselves into a crystal lattice as it cools.[4]
Lower the Crystallization Temperature: If possible, select a solvent system that allows the solution to become saturated at a lower temperature, well below the compound's melting point.
Introduce Seed Crystals: Adding a few, high-quality seed crystals to the solution just as it reaches the saturation point can bypass the kinetic barrier to nucleation and promote direct solid-phase crystallization.[6][7]
Change the Solvent System: If oiling persists, the solvent system is likely unsuitable. Re-evaluate your solvent choice, perhaps opting for a solvent with stronger hydrogen bonding capabilities or employing an anti-solvent approach with a different solvent pair.[7]
Q2: I'm getting a fine, amorphous powder, not well-defined crystals. How can I improve crystallinity?
A2: The formation of an amorphous powder indicates that precipitation is occurring too rapidly, a process known as "crashing out."[4] This rapid solidification does not allow sufficient time for the molecules to arrange into an ordered, crystalline lattice.
Causality & Underlying Principles:
Excessive Supersaturation: This is the most common cause, often resulting from rapid cooling or the sudden addition of a large volume of anti-solvent.[4] High supersaturation leads to a very high nucleation rate, forming a multitude of tiny particles that don't have time to grow into larger crystals.[8]
Inadequate Mixing: In anti-solvent crystallization, poor mixing can create localized pockets of extremely high supersaturation where the anti-solvent is introduced, causing immediate precipitation.[3]
Solutions & Protocols:
Slow Down Supersaturation:
Cooling Crystallization: Decrease the cooling rate significantly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to a colder environment like a refrigerator.
Anti-solvent Crystallization: Add the anti-solvent very slowly, dropwise, to the stirred solution of your compound.[9] Ensure vigorous stirring to maintain a homogenous solution and prevent localized concentration gradients.[10]
Reduce the Initial Concentration: Start with a slightly more dilute solution. Dissolve your compound in more of the hot "good" solvent before cooling or adding the anti-solvent. While this may slightly reduce the final yield, it will favor the growth of higher-quality crystals.[4]
Utilize a Solvent with Moderate Solubility: The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[11] If the solubility difference is too extreme, it can lead to crashing out. A systematic solvent screen is recommended (see FAQ 1).
Q3: No crystals are forming, even after the solution has cooled for an extended period. What should I do?
A3: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This could be due to several factors.
Causality & Underlying Principles:
Excess Solvent: The most likely cause is that too much solvent was used, and the solution remains undersaturated even at low temperatures.[4]
High Solubility: The compound may be too soluble in the chosen solvent, even at reduced temperatures.
Kinetic Barriers: Sometimes, even in a supersaturated solution, there is a high energy barrier to nucleation, preventing the initial formation of crystal nuclei.
Solutions & Protocols:
Induce Nucleation:
Scratching Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.[4]
Seeding: Add a single, small crystal of the pure compound (a seed crystal) to the solution. This provides a template for further crystal growth.[12]
Increase Concentration:
Evaporation: If the solvent is volatile, allow some of it to evaporate slowly by passing a gentle stream of nitrogen or air over the solution or by leaving the container partially open in a fume hood.
Boiling Off Solvent: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[4]
Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid), then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid?
A1: The ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[13] Given the structure of your molecule—a polar, acidic, heterocyclic compound with hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor (carbonyl, nitrogen) sites—a systematic approach to solvent selection is critical.
Recommended Solvent Classes for Screening:
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the solute, which can be beneficial for solubilization.[14]
Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents that can act as hydrogen bond acceptors.
Esters (e.g., Ethyl Acetate): Offer intermediate polarity and are good general-purpose solvents for recrystallization.[15]
Ethers (e.g., Tetrahydrofuran (THF), Dioxane): Polar aprotic solvents that can be effective.
High-Boiling Point Solvents (e.g., DMF, DMSO, NMP): Due to the quinolone core, high-boiling solvents are often effective.[16] These are typically used for compounds that are difficult to dissolve in more common solvents.
Anti-solvents: Water, or non-polar solvents like hexanes or toluene, can be used as anti-solvents in combination with a more polar primary solvent.[9][10]
Data Summary: Solvent Properties Table
Solvent
Class
Boiling Point (°C)
Polarity Index
H-Bonding
Role
N,N-Dimethylformamide (DMF)
Amide
153
6.4
Acceptor
Primary
Dimethyl Sulfoxide (DMSO)
Sulfoxide
189
7.2
Acceptor
Primary
Ethanol
Alcohol
78
4.3
Donor & Acceptor
Primary
Isopropanol (IPA)
Alcohol
82
3.9
Donor & Acceptor
Primary
Ethyl Acetate
Ester
77
4.4
Acceptor
Primary
Tetrahydrofuran (THF)
Ether
66
4.0
Acceptor
Primary
Acetonitrile
Nitrile
82
5.8
Acceptor
Primary
Water
Aqueous
100
10.2
Donor & Acceptor
Anti-solvent
n-Heptane
Alkane
98
0.1
None
Anti-solvent
Experimental Protocol: Solvent Screening
Place ~10-20 mg of your compound into several small vials.
To each vial, add a different candidate solvent dropwise at room temperature, vortexing between additions, until the solid dissolves. Note the approximate solubility at room temperature.
For solvents where the compound is sparingly soluble at room temperature, gently heat the vial until the solid dissolves.
Allow the heated vials to cool slowly to room temperature, then place them in an ice bath or refrigerator.
Observe the quality and quantity of the crystals formed. The ideal solvent will yield a significant amount of well-formed crystals upon cooling.
Q2: How does pH influence the solubility and crystallization of this acidic compound?
A2: For an ionizable molecule like 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid, pH is a critical parameter that directly controls solubility.[17] The molecule has an acidic carboxylic acid group and can be protonated or deprotonated depending on the pH of the solution.
Mechanism of pH Influence:
At Low pH (Acidic): The carboxylic acid group will be fully protonated (-COOH). In this neutral form, the molecule is generally less soluble in aqueous media. Crystallization is often induced by acidifying a basic solution of the compound.[17]
At High pH (Basic): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This salt form is typically much more soluble in water and polar solvents than the neutral form.[18]
This pH-dependent solubility provides a powerful method for crystallization known as pH-shift crystallization .[17]
Experimental Protocol: pH-Shift Crystallization
Dissolve the crude compound in an aqueous basic solution (e.g., dilute NaOH or KOH) to form the highly soluble carboxylate salt.
Perform any necessary purification steps, such as filtering to remove insoluble impurities or treating with activated carbon.
Slowly and with vigorous stirring, add a dilute acid (e.g., HCl or acetic acid) to the solution.
As the pH drops, the protonated, less soluble form of the acid will begin to crystallize out of the solution.
Monitor the pH carefully to control the rate of crystallization. A slower rate of pH change will generally lead to better quality crystals.[19]
Visualized Workflows
Diagram 1: Troubleshooting Crystallization Issues
This diagram provides a logical decision-making workflow for addressing common crystallization problems.
Caption: Troubleshooting workflow for common crystallization outcomes.
Diagram 2: Systematic Solvent Screening Protocol
This flowchart outlines a step-by-step process for identifying a suitable solvent or solvent system for crystallization.
Caption: Flowchart for a systematic solvent screening experiment.
References
Syrris. (2024). Pharmaceutical Crystallization in drug development. Available from: [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Available from: [Link]
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available from: [Link]
Reddit. (2013). Recrystallization (help meeeeee). Available from: [Link]
Scribd. Understanding Oiling Out in Crystallization. Available from: [Link]
ACS Publications. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Available from: [Link]
University of York. Mixed-solvent recrystallisation. Available from: [Link]
Creative Biolabs. (2024). Understanding Oiling-Out in Crystallization Processes. Available from: [Link]
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]
BIA. Crystallisation in pharmaceutical processes. Available from: [Link]
PubChem. 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Available from: [Link]
International Journal of Applied Pharmaceutics. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available from: [Link]
PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Available from: [Link]
Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]
ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available from: [Link]
NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available from: [Link]
IUCr. (2004). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available from: [Link]
Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available from: [Link]
AxoTools. Guide for crystallization. Available from: [Link]
ResearchGate. (2018). Solvent design for crystallization of carboxylic acids. Available from: [Link]
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
ResearchGate. (2025). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available from: [Link]
PMC. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available from: [Link]
Oriental Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]
PharmaCompass. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Fluoroquinolonic Acid). Available from: [Link]
JuSER. (2026). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Available from: [Link]
Optimizing base selection for 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid amidation
Executive Summary The amidation of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (and its 4-oxo tautomer) is a critical transformation in the synthesis of fluoroquinolone analogs[1]. The primary challenge in thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The amidation of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (and its 4-oxo tautomer) is a critical transformation in the synthesis of fluoroquinolone analogs[1]. The primary challenge in this workflow is selectively activating the C-3 carboxylic acid without triggering nucleophilic aromatic substitution (SNAr) at the highly activated C-7 position or causing O-acylation at the C-4 hydroxyl/oxo group. Success relies heavily on the strategic selection of the organic base and the coupling reagent[2].
As a Senior Application Scientist, I have structured this guide to move beyond standard protocols, focusing on the mechanistic causality behind base selection to ensure your syntheses are high-yielding, reproducible, and free of complex byproducts.
Mechanistic Workflow & Base Selection Logic
Logical workflow for fluoroquinolone amidation highlighting base-dependent reaction pathways.
Base Selection Matrix
Quantitative data and empirical outcomes for base selection during C-3 amidation are summarized below. Selecting the wrong base is the leading cause of failed fluoroquinolone couplings.
Base
pKa (Conjugate Acid)
Steric Hindrance
Optimal Workflow
Typical Yield (%)
Risk of C-7 SNAr
DIPEA
10.5
High
HATU / COMU Coupling
85–92%
Low
NMM
7.38
Moderate
Mixed Anhydride / Chloroformate
78–85%
Low
Pyridine
5.25
Low
Acid Chloride (POCl₃/SOCl₂)
75–80%
Low
TEA
10.75
Low
Acid Chloride
60–70%
Moderate
K₂CO₃
~10.3
N/A
Alkylation (Avoid for amidation)
<40%
High
Note: DIPEA (N,N-Diisopropylethylamine) and NMM (N-Methylmorpholine) are preferred for coupling reagent routes due to their ability to deprotonate the carboxylic acid without acting as competing nucleophiles[2][3].
Standard Operating Procedure (SOP): HATU-Mediated Amidation
This self-validating protocol utilizes benzotriazole chemistry (HATU) and DIPEA to ensure high conversion while suppressing C-7 substitution[1].
Anhydrous DMF (0.1 M relative to starting material)
Step-by-Step Methodology:
Substrate Dissolution: Suspend the quinolinecarboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
Causality: DMF is required to disrupt the strong intermolecular hydrogen bonding of the rigid fluoroquinolone core, allowing it to enter the solution phase.
Base Addition: Add DIPEA (2.5 eq) dropwise. The suspension will transition to a clear solution as the carboxylate salt forms.
Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature (20–25 °C) for 15–30 minutes.
Validation: Do not proceed blindly. Monitor the reaction via LC-MS to confirm the complete consumption of the starting material and the formation of the active OAt-ester intermediate (visible as M⁺ + 118 for the HOAt adduct)[2].
Amidation: Slowly add the amine partner (1.1 eq). Stir at room temperature for 2–4 hours.
Causality: Maintaining the reaction strictly at room temperature prevents the thermal activation required for SNAr at the C-7 position.
Quenching & Workup: Dilute the reaction mixture with cold water (3x volume of DMF) to precipitate the crude amide. Filter the solid, wash with 5% NaHCO₃ followed by cold water, and dry under a vacuum.
Purification: Recrystallize from ethanol/DMF or purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).
Troubleshooting Guides & FAQs
Q1: I am observing displacement of the 7-chloro group by my amine. How do I prevent this?A1: The 7-chloro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing 6-fluoro group and the para-carbonyl (4-oxo) system[3]. If you use an excess of a nucleophilic amine alongside a strong, unhindered base (like TEA or inorganic carbonates) at elevated temperatures, the amine will attack C-7 instead of the activated ester.
Solution: Switch your base to the sterically hindered DIPEA, strictly limit the amine to 1.05–1.1 equivalents, and ensure the reaction temperature does not exceed 25 °C.
Q2: My LC-MS shows a byproduct with the same mass as my desired product, but a different retention time. What is it?A2: You are likely seeing O-acylation at the C-4 position. The 4-hydroxy/4-oxo tautomerism allows the oxygen at C-4 to act as a nucleophile if the base is too strong or if the active ester is highly reactive.
Solution: N-Methylmorpholine (NMM) is an excellent alternative base here. Its lower pKa (7.38) is sufficient to deprotonate the carboxylic acid for activation but minimizes the generation of the highly nucleophilic C-4 enolate[3].
Q3: The starting carboxylic acid is completely insoluble in my reaction mixture. Can I heat it to force dissolution?A3: Heating the mixture before activation is risky as it promotes degradation and side reactions once the coupling reagent is added.
Solution: Instead of heating, ensure you are using anhydrous DMF or DMSO. The addition of the base (DIPEA or NMM) will form the carboxylate salt, which is significantly more soluble than the free acid. If solubility remains an issue, sonicate the mixture briefly prior to adding HATU.
Q4: When should I use the acid chloride method (POCl₃/Pyridine) instead of HATU/DIPEA?A4: The acid chloride method is highly scalable and cost-effective for simple, robust amines[2]. By using POCl₃ or SOCl₂ with Pyridine as both a solvent and an acid scavenger, you form a stable acyl chloride intermediate. However, this method generates HCl and requires harsh conditions. You should default to HATU/DIPEA when coupling complex, sensitive amines (e.g., amino acid conjugates) where mild conditions are mandatory to prevent epimerization or degradation[1].
References
Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei. Journal of Medicinal Chemistry (ACS Publications).[Link]
Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Current Topics in Medicinal Chemistry (PubMed).[Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters (Growing Science).[Link]
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC).[Link]
Resolving isomer mixtures in 4-hydroxyquinoline-3-carboxylic acid synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 4-hydroxyquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives via the Gould-Jacobs reaction.
Below, we dissect the mechanistic root causes of isomer formation, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-purity isolation of your target compounds.
Mechanistic Root Cause: The Regioisomer Problem
The synthesis of 4-hydroxyquinoline-3-carboxylic acids typically relies on the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization[1].
When using para-substituted anilines, the cyclization is directed exclusively to one position, yielding a single 6-substituted quinoline product. However, when utilizing meta-substituted anilines , the intermediate anilidomethylenemalonate possesses two available ortho positions for the electrophilic aromatic substitution-like cyclization.
Steric hindrance heavily influences this pathway. Attack at the less hindered para position (relative to the meta-substituent) yields the desired 7-substituted isomer . Conversely, attack at the more sterically hindered ortho position yields the undesired 5-substituted isomer [2].
Divergent cyclization pathways in the Gould-Jacobs reaction forming regioisomer mixtures.
Troubleshooting FAQs
Q: Why should I separate the isomers at the ester stage rather than after hydrolysis?A: This is a critical design choice driven by the physicochemical properties of the molecules. The free 4-hydroxyquinoline-3-carboxylic acid is highly polar and engages in strong intermolecular hydrogen bonding. This causes severe streaking on normal-phase silica gel and leads to co-crystallization of the isomers. By performing the separation on the ethyl ester intermediate , you mask the polar carboxylic acid, allowing you to exploit the subtle steric and solubility differences between the 5- and 7-substituted isomers for efficient separation[3].
Q: How can I efficiently separate a 1:5 mixture of 5-chloro and 7-chloro isomers without scaling up column chromatography?A: Fractional crystallization is the most scalable approach. The undesired 5-substituted isomer features a bulky group adjacent to the carbonyl at position 4, which disrupts planar crystal packing. This thermodynamic instability makes the 5-substituted isomer significantly more soluble in protic solvents like ethanol. By triturating the crude ester mixture in ethanol, the 5-substituted isomer selectively dissolves, leaving the pure 7-substituted isomer as a filterable solid[2].
Q: My thermal cyclization yield is low, and the reaction profile shows significant degradation. What went wrong?A: The cyclization requires extreme heat (typically >250 °C) to overcome the activation energy barrier of the 6-electron electrocyclization[1]. If your yield is low, check your heating matrix. Refluxing in a high-boiling solvent like Dowtherm A or diphenyl ether is mandatory.
Too low (<240 °C): Incomplete cyclization leaves unreacted intermediate.
Too high/prolonged (>270 °C for >2 hours): Leads to thermal degradation and premature decarboxylation of the ester[1].
Q: I am using a highly deactivated aniline (e.g., 3-trifluoromethylaniline). Will this affect my isomer ratio?A: Yes. Strongly electron-withdrawing groups alter the nucleophilicity of the ring. In the case of 3-(trifluoromethyl)aniline, the steric bulk and electronic deactivation of the CF3 group suppress the ortho-attack pathway so severely that the 5-substituted isomer is formed in trace amounts (<5%). In these cases, fractional crystallization may not be necessary; a simple silica gel plug or normal phase chromatography is sufficient to isolate the pure 7-substituted ester[3].
Quantitative Data: Substituent Effects on Isomer Distribution
The nature of the meta-substituent directly dictates the ratio of the resulting isomer mixture and the optimal downstream resolution strategy.
The following workflows are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.
Decision matrix and workflow for resolving 4-hydroxyquinoline regioisomers.
Protocol A: Condensation and Thermal Cyclization
Condensation: In a round-bottom flask, combine 1.0 equivalent of the meta-substituted aniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).
Heat the neat mixture to 100 °C for 1 hour.
Validation Checkpoint: The reaction is complete when the evolution of ethanol vapor ceases. The resulting intermediate should be a viscous, warm oil[1].
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A (or diphenyl ether) to a vigorous boil (250–260 °C).
Carefully and dropwise, add the crude intermediate oil into the boiling solvent. Maintain reflux for 1 hour.
Isolation: Remove from heat and allow the mixture to cool slowly to room temperature.
Validation Checkpoint: As the non-polar Dowtherm A cools, the cyclized ethyl 4-hydroxyquinoline-3-carboxylate mixture will spontaneously precipitate, providing immediate visual confirmation of successful cyclization[1].
Filter the precipitate and wash the filter cake thoroughly with hexanes to remove residual high-boiling solvent.
Protocol B: Isomer Resolution via Fractional Crystallization
Use this protocol for standard meta-halogenated anilines yielding a ~1:5 isomer ratio.
Suspend the crude dry ester mixture in absolute ethanol (approx. 5 mL per gram of crude solid).
Stir the suspension vigorously at room temperature for 2 hours. Do not heat, as this will cause the desired 7-substituted isomer to dissolve, reducing your yield.
Filter the suspension through a Büchner funnel.
Validation Checkpoint: Analyze the filtrate and the filter cake via HPLC or 1H-NMR. The filter cake will contain the highly pure 7-substituted ethyl ester , while the filtrate will contain the enriched 5-substituted isomer [2].
Protocol C: Saponification to the Free Acid
Suspend the pure 7-substituted ethyl ester in a 10% aqueous sodium hydroxide (NaOH) solution. If solubility is poor, add a small volume of ethanol as a co-solvent[1].
Reflux the mixture for 1–2 hours.
Validation Checkpoint: The reaction is complete when the solid ester completely dissolves into the aqueous base, forming a clear, homogeneous solution[1]. Monitor by TLC to ensure the ester spot has disappeared.
Cool the saponification mixture to 0 °C in an ice bath.
Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) dropwise until the pH reaches ~3 (acidic to Congo red paper).
Validation Checkpoint: A thick, white-to-off-white precipitate of the pure 7-substituted 4-hydroxyquinoline-3-carboxylic acid will immediately crash out of the solution[1].
Filter, wash with cold distilled water, and dry under a vacuum.
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid vs 2,4-dichloro-5-fluoroacetophenone in quinolone synthesis
The synthesis of fluoroquinolone active pharmaceutical ingredients (APIs) such as ciprofloxacin, norfloxacin, and levofloxacin hinges on the efficient construction of the 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of fluoroquinolone active pharmaceutical ingredients (APIs) such as ciprofloxacin, norfloxacin, and levofloxacin hinges on the efficient construction of the 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold. For drug development professionals and process chemists, the retrosynthetic disconnection of this core presents a critical strategic choice: build the core de novo from an early-stage precursor like 2,4-dichloro-5-fluoroacetophenone (DCFA) , or leverage late-stage functionalization using an advanced intermediate like 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (CFHQ) .
As a Senior Application Scientist, I have evaluated both paradigms. This guide objectively compares their mechanistic causality, experimental viability, and process efficiency to help you optimize your synthetic workflows.
Mechanistic Profiles & Synthetic Causality
Pathway A: The De Novo Assembly (DCFA)
Starting with 2,4-dichloro-5-fluoroacetophenone represents a bottom-up, polyketide-like assembly of the quinolone core 1. The causality behind this route is rooted in absolute regiocontrol. By performing a Claisen condensation with diethyl carbonate, followed by reaction with triethyl orthoformate, an electrophilic enol ether is generated.
Crucially, the N1-alkyl substituent (e.g., a cyclopropyl group) is introduced via nucleophilic addition-elimination prior to ring closure 2. When the subsequent base-catalyzed intramolecular nucleophilic aromatic substitution (S_NAr) occurs, the cyclization is forced into a single regiochemical outcome, yielding the N-alkylated core with zero risk of O-alkylation.
Pathway B: Late-Stage Functionalization (CFHQ)
Conversely, 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is an advanced core, industrially synthesized via the robust Gould–Jacobs reaction from 3-chloro-4-fluoroaniline 3. Choosing CFHQ shifts the synthetic burden away from core assembly and toward late-stage N-alkylation 4.
The mechanistic challenge here is ambient nucleophilicity. The 4-hydroxyquinoline tautomerizes to the 4-oxo form, presenting both oxygen and nitrogen as potential nucleophiles. The causality of the experimental design relies on thermodynamic control: using anhydrous K₂CO₃ in a polar aprotic solvent (DMF) at elevated temperatures ensures that the softer nitrogen atom acts as the primary nucleophile, driving the equilibrium toward the desired N-alkylated product 5.
Experimental Protocols (Self-Validating Systems)
Protocol A: De Novo Core Assembly from DCFA
Objective: Synthesis of the intermediate ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate.
Claisen Condensation: Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene. Dropwise, add a mixture of 2,4-dichloro-5-fluoroacetophenone (1.0 eq) and diethyl carbonate (2.0 eq).
Causality: NaH irreversibly deprotonates the α-methyl group, driving nucleophilic acyl substitution.
Enol Ether Formation: Isolate the resulting β-keto ester, dissolve in acetic anhydride (3.0 eq), and add triethyl orthoformate (1.5 eq). Reflux for 3 hours.
Enamine Formation: Concentrate the mixture in vacuo, dissolve the residue in absolute ethanol, and cool to 0°C. Add cyclopropylamine (1.1 eq) dropwise.
Causality: The primary amine performs an addition-elimination on the highly electrophilic ethoxymethylene carbon, installing the N1-substituent prior to cyclization.
Validation & QC: The reaction is self-validating; the enamine product precipitates directly from the ethanol solution upon stirring at room temperature. TLC (Hexanes:EtOAc 7:3) will show a distinct UV-active spot with a higher R_f than the enol ether.
Protocol B: Late-Stage N-Alkylation of CFHQ
Objective: Regioselective N-alkylation to form 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Causality: Potassium weakly coordinates to the hard oxygen anion, leaving the softer nitrogen nucleophile exposed for alkylation.
Alkylation: Add cyclopropyl bromide (1.5 eq). Heat the sealed reaction vessel to 90°C for 12 hours.
Causality: Elevated temperatures overcome the activation energy barrier for N-alkylation, favoring the thermodynamic sink (N-alkyl product) over the kinetic O-alkyl ether.
Validation & QC: Quench the reaction by pouring the hot DMF solution into vigorously stirred ice-water. The unreacted CFHQ remains soluble in alkaline water, while the N-alkylated product acts as a self-validating system by precipitating as a dense white solid. Filter and wash with cold water.
Quantitative Data Comparison
The following table summarizes the operational metrics of utilizing either starting material to reach the final N-alkylated, C7-chlorinated quinolone core prior to final API amination.
Figure 1: Divergent synthetic pathways for fluoroquinolones comparing de novo and late-stage routes.
References
Title: Development of an Optimized Process for 2,4-Dichloro-5-fluoroacetophenone: A Key Intermediate of Ciprofloxacin
Source: ACS Publications
URL
Title: Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents
Source: Journal of Medicinal Chemistry / Michigan State University
URL
Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities
Source: MDPI
URL
Title: Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids (EP0245690A1)
Title: Gould–Jacobs reaction
Source: Wikipedia
URL
Publish Comparison Guide: Validation of HPLC-UV Methods for 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic Acid Quantification
Executive Summary The compound 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (CAS: 108494-78-6) is a highly critical intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics, such as norfloxac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (CAS: 108494-78-6) is a highly critical intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics, such as norfloxacin and ciprofloxacin[1]. Accurately quantifying this intermediate is essential for reaction monitoring, yield optimization, and final active pharmaceutical ingredient (API) purity assessment.
This guide objectively compares the chromatographic performance of a traditional Fully Porous C18 column (5 µm) against a modern Core-Shell C18 column (2.6 µm) . By applying International Council for Harmonisation (ICH) Q2(R1) validation standards, we demonstrate how optimizing particle architecture and mobile phase causality leads to a superior, self-validating HPLC-UV methodology.
The target analyte possesses a quinoline core, a carboxylic acid group at C-3, and a hydroxyl group at C-4 (capable of tautomerizing to a 4-oxo structure). Because the carboxylic acid moiety typically exhibits a pKa around 6.0, the ionization state of the molecule is highly dependent on the mobile phase pH.
Previous studies on related fluoroquinolones have demonstrated that buffering the mobile phase to an acidic pH (e.g., pH 3.0) is mandatory[2]. At pH 3.0, the carboxylic acid remains fully protonated. This suppresses ionization, thereby increasing the analyte's partition coefficient into the hydrophobic C18 stationary phase. Furthermore, the acidic environment neutralizes residual surface silanols on the silica matrix, preventing secondary electrostatic interactions that cause severe peak tailing.
Fig 1. Mechanistic causality of mobile phase pH on quinolinecarboxylic acid retention.
UV Wavelength Selection
The conjugated π-system of the quinoline ring exhibits strong ultraviolet absorbance. Scanning the UV spectrum reveals an absorption maximum (λmax) near 280 nm, corresponding to the π-π* transitions of the aromatic system. Selecting 280 nm maximizes the signal-to-noise ratio (S/N), directly lowering the Limit of Detection (LOD) without interference from mobile phase solvents[3].
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every analytical run must pass a System Suitability Test (SST) before sample quantification begins.
Step-by-Step Methodology
1. Mobile Phase Preparation:
Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to exactly 3.0 using dilute orthophosphoric acid. Causality: Phosphoric acid provides excellent buffering capacity at pH 3.0 and lacks UV absorbance at 280 nm.
Elution Mode: Isocratic mixture of 75% Buffer : 25% Acetonitrile. Filter through a 0.45 µm membrane and degas ultrasonically.
2. Sample Preparation:
Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte standard. Dissolve in 10 mL of Methanol:0.1M NaOH (90:10, v/v). Causality: The analyte is highly hydrophobic; transient basification ensures complete solvation of the crystalline powder before dilution.
Working Solutions: Dilute the stock with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.
Filtration: Pass working solutions through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL to saturate the filter membrane and prevent analyte adsorption loss.
3. Self-Validating System Suitability Test (SST):
Before analyzing unknown samples, inject a 10 µg/mL standard solution six consecutive times. The system is only deemed "Valid" if:
Retention time RSD is ≤ 1.0% (verifies pump flow stability).
Peak area RSD is ≤ 2.0% (verifies autosampler precision).
Tailing factor (Tf) is ≤ 1.5 (verifies column bed integrity).
Fig 2. Step-by-step HPLC-UV method validation workflow according to ICH Q2(R1) guidelines.
Comparative Performance: Core-Shell vs. Fully Porous C18
To objectively determine the best chromatographic approach, we compared a traditional Fully Porous C18 column against a modern Core-Shell C18 column.
The Causality of Core-Shell Superiority: Fully porous particles (5 µm) suffer from significant longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), leading to band broadening. In contrast, core-shell particles (2.6 µm) feature a solid silica core surrounded by a porous outer layer. This architecture drastically shortens the diffusion path for the analyte. Furthermore, the uniform particle size distribution reduces eddy diffusion (A-term), resulting in ultra-high efficiency at backpressures compatible with standard HPLC systems[4].
Table 1: Chromatographic Performance Comparison
Parameter
Alternative: Fully Porous C18 (5 µm, 250 x 4.6 mm)
Recommended: Core-Shell C18 (2.6 µm, 100 x 4.6 mm)
Mechanistic Implication
Retention Time (tR)
8.4 min
3.2 min
Shorter diffusion path in core-shell accelerates mass transfer, increasing throughput by 60%.
Theoretical Plates (N)
8,500
22,400
Reduced eddy diffusion (A-term) in core-shell yields sharper peaks and higher sensitivity.
Tailing Factor (Tf)
1.45
1.05
Superior end-capping and uniform particle bed in the core-shell column minimizes silanol activity.
System Backpressure
120 bar
185 bar
Smaller particles increase pressure, but remain safely within standard 400-bar HPLC limits.
Method Validation (ICH Q2(R1) Standards)
The optimized method utilizing the Core-Shell C18 column was subjected to rigorous validation according to ICH Q2(R1) guidelines to ensure its reliability for routine quality control[3].
Pass. Excellent linear response across the dynamic range.
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Pass. High sensitivity achieved via 280 nm UV detection.
Intra-day Precision
RSD = 0.8% (n=6)
RSD ≤ 2.0%
Pass. Highly repeatable autosampler and pump performance.
Inter-day Precision
RSD = 1.2% (n=12 over 3 days)
RSD ≤ 2.0%
Pass. Method is robust against daily environmental variations.
Accuracy (Recovery)
98.5% – 101.2% at 3 spike levels
98.0% – 102.0%
Pass. No matrix interference; quantitative extraction achieved.
Conclusion
The quantification of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid requires strict control over mobile phase pH to manage the analyte's ionization state. By transitioning from a traditional fully porous 5 µm column to a 2.6 µm Core-Shell C18 column , laboratories can reduce analysis time from 8.4 minutes to 3.2 minutes while nearly tripling the theoretical plate count. Supported by comprehensive ICH Q2(R1) validation data, this core-shell methodology provides a highly accurate, precise, and high-throughput solution for pharmaceutical development and quality control workflows.
References
Methods and Objects of Chemical Analysis . Toujani, E., et al. (2023). "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection". Retrieved from [Link]
SciELO - Brazilian Journal of Pharmaceutical Sciences . Santana, D. P., et al. "Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative bioequivalence study". Retrieved from [Link]
NCBI PMC . "Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection". Retrieved from [Link]
In Vitro Cytotoxicity Comparison Guide: 7-Chloro-6-Fluoro-4-Hydroxy-3-Quinolinecarboxylic Acid Analogs vs. Standard Chemotherapeutics
Executive Summary The compound 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (often existing in its tautomeric form, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is the foundational pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (often existing in its tautomeric form, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is the foundational pharmacophore for the fluoroquinolone (FQ) class of molecules[1]. While historically celebrated as antibacterial agents targeting bacterial DNA gyrase, recent drug repurposing and structural optimization efforts have shifted the focus toward their potential as potent, selective anticancer agents.
By substituting the C7-chloro position with diverse functional groups, researchers can shift the molecule's affinity from bacterial enzymes to human Topoisomerase II (Topo II) . This guide objectively compares the in vitro cytotoxicity of these novel FQ analogs against standard chemotherapeutics (e.g., Etoposide, Cisplatin, Doxorubicin) and provides self-validating experimental protocols for evaluating their efficacy and mechanistic causality.
Mechanistic Causality: Shifting from Antibacterial to Anticancer Target Affinity
To understand the experimental choices behind testing these analogs, one must first understand the structure-activity relationship (SAR) that dictates their target engagement.
The Chelating Core (3-COOH / 4-Oxo): These functional groups are non-negotiable. They chelate intracellular Mg²⁺ ions, forming a critical water-metal ion bridge that anchors the drug to the Topo II-DNA cleavage complex[2].
The Penetration Enhancer (6-Fluoro): The fluorine atom increases the molecule's lipophilicity, dramatically enhancing cell membrane penetration and intracellular accumulation[3].
The Selectivity Switch (C7-Chloro Substitution): The C7 position is the primary site for structural divergence. Nucleophilic substitution of the chlorine atom with bulky, electron-rich moieties (such as hydrazides, diphenyl ethers, or triazoles) creates steric clashes in bacterial Topo IV but perfectly fits the larger, more accommodating binding pocket of human Topo II[4][5].
By trapping human Topo II, these analogs prevent DNA religation, leading to double-strand breaks, p53 activation, G2/M cell cycle arrest, and ultimately, apoptosis[4].
Mechanism of Topoisomerase II inhibition and apoptosis by optimized fluoroquinolone analogs.
Quantitative Performance Comparison
Recent in vitro screenings, including the robust NCI-60 Human Tumor Cell Line panel, have demonstrated that specific C7-substituted analogs significantly outperform traditional chemotherapeutics in both potency (lower IC₅₀/GI₅₀) and safety (higher Selectivity Index against normal mammalian cells like Vero or NIH-3T3)[4][5][6].
Table 1: In Vitro Cytotoxicity (IC₅₀/GI₅₀) of FQ Analogs vs. Standard Alternatives
Compound Class / Specific Analog
Tested Cancer Cell Line
Analog IC₅₀/GI₅₀ (µM)
Reference Standard
Standard IC₅₀/GI₅₀ (µM)
Selectivity Index (Cancer vs. Normal)
Ciprofloxacin Hydrazide Deriv. (IIIf)
MCF-7 (Breast Cancer)
9.06
Etoposide
58.96
> 38 (vs. Vero cells)
Ciprofloxacin Hydrazide Deriv. (FQ6)
NCI-60 Panel (Mean)
2.45
Etoposide
~58.00
High
FQ-Diphenyl Ether Hybrid (18a)
U87 mg (Glioma)
11.30
Cisplatin
16.80
Not Reported
Levofloxacin-Thiadiazole (17a)
A549 (Lung Cancer)
1.69
Doxorubicin
~2.50
High
Data synthesized from recent comparative oncology studies[2][3][4][5]. The Ciprofloxacin hydrazide derivatives demonstrate up to a 12-fold greater cytotoxicity than Etoposide while maintaining a CC₅₀ of 349.03 µM in normal Vero cells, proving exceptional therapeutic windows[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity and trustworthiness, cytotoxicity and mechanistic data must be generated using self-validating assay systems. Below are the definitive protocols for evaluating these analogs.
Self-validating in vitro workflow for assessing cytotoxicity and selectivity index.
Causality Rationale: The MTT assay is chosen because it measures NAD(P)H-dependent oxidoreductase activity. This directly correlates mitochondrial metabolic activity with cell viability, allowing researchers to distinguish between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects of the FQ analogs.
Step-by-Step Procedure:
Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) and normal control cells (e.g., Vero, NIH-3T3) at a density of 5,000–10,000 cells/well in a 96-well plate[7]. Incubate overnight at 37°C in 5% CO₂.
Compound Treatment (5-Dose): Treat cells with the synthesized FQ analogs at five serial concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Internal Validation Controls (Critical):
Vehicle Control: 0.1% DMSO (Ensures the solvent is not responsible for cell death).
Positive Control: 10 µM Etoposide or Doxorubicin (Validates the sensitivity of the specific cell passage).
Background Blank: Culture media without cells (Used for baseline absorbance subtraction).
Incubation & Readout: Incubate for 48–72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.
Quantification: Read absorbance at 570 nm. Calculate the Z'-factor using the vehicle and positive controls. Rule: If Z' < 0.5, the assay lacks the robustness required for publication and must be repeated.
Selectivity Index (SI): Calculate SI = (CC₅₀ of Vero Cells) / (IC₅₀ of Cancer Cells). An SI > 10 indicates a highly promising therapeutic window[2].
Protocol B: Kinetoplast DNA (kDNA) Decatenation Assay (Target Validation)
Causality Rationale: High cytotoxicity in an MTT assay does not prove Topo II inhibition. Eukaryotic Topo II is uniquely capable of passing one double-stranded DNA segment through another. By using kDNA—a massive, naturally occurring network of interlocked DNA rings—we can definitively validate target engagement. Active Topo II releases free minicircles that migrate rapidly in a gel; successful FQ analogs will trap the enzyme, leaving the kDNA locked in the wells[3][5].
Step-by-Step Procedure:
Reaction Setup: Combine 200 ng of kDNA, 1 unit of purified human Topoisomerase IIα, and reaction buffer (containing ATP and Mg²⁺).
Inhibitor Addition: Add the FQ analog at its calculated IC₅₀ concentration.
Self-Validating Controls:
Negative Control: Reaction buffer lacking ATP (Validates that decatenation is strictly enzyme-driven, as Topo II is ATP-dependent).
Positive Control: Etoposide at 50 µM (Validates successful enzyme inhibition).
Incubation & Electrophoresis: Incubate at 37°C for 30 minutes. Stop the reaction with SDS/Proteinase K. Run the samples on a 1% agarose gel containing ethidium bromide.
Interpretation: If the analog successfully targets Topo II, the gel will show heavy fluorescence trapped in the loading well (catenated kDNA), identical to the Etoposide control, confirming the mechanism of action[2].
Conclusion
The transformation of the 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid core from a standard antibacterial intermediate into a highly selective anticancer scaffold represents a triumph of rational drug design. By leveraging specific C7 substitutions, researchers can achieve IC₅₀ values in the low micromolar range (1.5–10 µM)—significantly outperforming legacy drugs like Etoposide and Cisplatin while maintaining minimal toxicity to non-cancerous mammalian cells.
Mass Spectrometry Fragmentation Profiling of Quinolinecarboxylic Acid Building Blocks: A Comparative Guide
As a Senior Application Scientist, I frequently encounter quinolinecarboxylic acids in both metabolomics profiling and early-stage drug discovery. These scaffolds are the structural backbone of critical therapeutics—most...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter quinolinecarboxylic acids in both metabolomics profiling and early-stage drug discovery. These scaffolds are the structural backbone of critical therapeutics—most notably the fluoroquinolone antibiotics—and serve as vital endogenous metabolites like kynurenic and xanthurenic acid[1]. However, distinguishing between positional isomers (e.g., 2- vs. 3- vs. 4-quinolinecarboxylic acids) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a deep mechanistic understanding of their gas-phase dissociation behavior.
This guide provides an objective, data-driven comparison of the fragmentation pathways of these building blocks. By understanding the causality behind specific neutral losses, researchers can confidently annotate complex spectra, optimize collision energies, and eliminate false-positive structural assignments.
Mechanistic Drivers of Fragmentation (The "Why")
The position of the carboxylic acid relative to the quinoline nitrogen dictates the primary collision-induced dissociation (CID) pathway. In my experience optimizing MS/MS methods, the defining factor is the presence or absence of the "ortho-effect."
1. The Ortho-Effect in 2-Quinolinecarboxylic Acids
When the carboxyl group is adjacent to the basic quinoline nitrogen (position 2), protonation occurs preferentially at the nitrogen in positive electrospray ionization (ESI+) mode. Upon collisional activation, the spatial proximity allows for a favorable hydrogen transfer, resulting in the facile loss of a water molecule (-18 Da) to form a highly stable acylium ion
[M+H−H2O]+
.
2. Decarboxylation in 3- and 4-Quinolinecarboxylic Acids
In contrast, the 3- and 4-isomers lack this direct stabilizing proximity. Consequently, their primary fragmentation route is the 2 to form a protonated quinoline core
[M+H−CO2]+
[2]. This decarboxylation is further accelerated in the presence of transition metals (e.g.,
Cu+
,
Ni+
). During metal complexation, the metal inserts into the carbon-carbon bond of the carboxylate moiety, acting as a catalytic driver that makes decarbonylation and decarboxylation the exclusive dissociation channels[2].
3. Substituted Derivatives
Hydroxylated variants, such as1, exhibit hybrid fragmentation[1]. They undergo initial dehydration, followed by the sequential loss of carbon monoxide (-28 Da) from the phenolic groups. Similarly, highly halogenated derivatives like3 show distinct isotopic patterns and undergo radical losses of chlorine atoms alongside standard carbonyl cleavages[3].
Fig 1. Divergent MS/MS fragmentation pathways of quinolinecarboxylic acids.
Quantitative MS/MS Data Comparison
To facilitate rapid spectral annotation, the following table summarizes the high-resolution exact mass and primary fragmentation behavior of key quinolinecarboxylic acid building blocks[4].
Building Block
Precursor Ion
[M+H]+
Primary Neutral Loss
Major Product Ions (m/z)
Mechanistic Driver
Quinoline-2-carboxylic acid
174.0551
-18 Da (
H2O
)
156.04, 128.05
Proximity of N-atom stabilizes the acylium ion
Quinoline-3-carboxylic acid
174.0551
-44 Da (
CO2
)
130.06, 103.05
Direct decarboxylation due to lack of ortho-effect
Quinoline-4-carboxylic acid
174.0551
-44 Da (
CO2
)
130.06, 128.05
Steric relief drives rapid loss of
CO2
8-Hydroxyquinoline-2-carboxylic acid
190.0500
-18 Da, -44 Da
172.04, 146.06
Chelation-driven dual pathway fragmentation
6-Methoxyquinoline-2-carboxylic acid
204.0655
-18 Da, -28 Da
186.05, 158.06
Sequential loss of
H2O
and
CO
from methoxy group
Self-Validating LC-MS/MS Protocol
When analyzing these compounds, false positives often arise from autosampler carryover or isobaric interference. The following protocol is designed as a self-validating system to ensure absolute confidence in your structural assignments.
Step 1: System Suitability and Blank Verification
Action: Inject a double-blank (mobile phase only) followed by a matrix blank before running any samples.
Causality: Quinoline derivatives are highly aromatic and notoriously sticky. They readily adsorb to stainless steel capillaries and autosampler needles, causing carryover. Verifying a clean baseline prevents ghost peaks from skewing comparative data.
Step 2: Chromatographic Separation
Action: Utilize a sub-2 µm C18 UHPLC column.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: The acidic modifier ensures complete protonation of the quinoline nitrogen, maximizing the
[M+H]+
precursor ion yield in positive ESI mode and ensuring sharp, symmetrical peak shapes[5].
Step 3: Precursor Ion Selection (Q1) & Isotope Verification
Action: Isolate the target
[M+H]+
ion using a narrow isolation window (e.g., 1.0 m/z).
Causality: Narrow isolation prevents co-eluting isobaric species from entering the collision cell. Always verify the isotopic fidelity (M+1, M+2) to confirm the presence of halogens if analyzing chlorinated or fluorinated quinoline derivatives[3].
Step 4: Collision-Induced Dissociation (q2)
Action: Apply a ramped collision energy (CE) from 15 eV to 45 eV using Argon or Nitrogen as the collision gas.
Causality: Ramping the CE ensures that you capture both low-energy neutral losses (like
H2O
) and high-energy core ring cleavages within a single, comprehensive composite spectrum[2].
Step 5: Data Acquisition (Q3/TOF)
Action: Acquire product ions from m/z 50 to the precursor mass. Validate the positional isomer by checking the ratio of the -18 Da peak to the -44 Da peak.
Fig 2. Self-validating LC-ESI-MS/MS workflow for quinolinecarboxylic acid profiling.
References
Metal Complexation Reactions of Quinolone Antibiotics in a Quadrupole Ion Trap
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Cost-efficiency comparison of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid synthetic routes
The synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (often represented in its tautomeric form, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a critical bottleneck in the pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (often represented in its tautomeric form, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a critical bottleneck in the pharmaceutical manufacturing of broad-spectrum fluoroquinolone antibiotics, including Norfloxacin and Ciprofloxacin.
As drug development professionals scale these APIs, selecting the correct synthetic route dictates not only the cost of goods sold (COGS) but also the environmental footprint and impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of the two dominant synthetic paradigms: the classical Gould-Jacobs Reaction and the Grohe Cycloacylation Method .
The Classical Gould-Jacobs Reaction: The Industrial Standard for Unalkylated Cores
The1 relies on the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature electrocyclic ring closure[1].
Mechanistic Causality & Economic Viability:
For this specific molecule, the route begins with the condensation of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). The causality behind the economic success of this route lies in the raw materials: 3-chloro-4-fluoroaniline is a highly accessible, low-cost commodity chemical. However, the subsequent 6π-electrocyclization requires immense thermal activation energy. To achieve this, the reaction is2[2].
While the raw materials are cheap, the energy consumption is massive. Furthermore, the high temperatures lead to partial degradation and tar formation, capping the cyclization yield at around 70%. Regioselectivity is another factor: because 3-chloro-4-fluoroaniline has two available ortho positions, cyclization is governed by steric hindrance, predominantly yielding the desired 7-chloro-6-fluoro isomer, though trace amounts of the 5-chloro isomer necessitate downstream purification[3].
Caption: Gould-Jacobs synthetic workflow for 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.
The Grohe Cycloacylation Method: Precision and Mild Conditions
Developed by Klaus Grohe at Bayer, the4, specifically its inability to efficiently incorporate bulky N1-alkyl groups (like the cyclopropyl group in Ciprofloxacin)[4].
Mechanistic Causality & Economic Viability:
Instead of relying on thermal electrocyclization, the Grohe method builds the quinoline ring via an intramolecular Nucleophilic Aromatic Substitution (SNAr). It utilizes the "Klauke compound" (5), which reacts with an enamine derivative[5]. To synthesize the unalkylated 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid core, ammonia is used during the amine exchange step.
Because the 2-chloro position on the benzoyl ring is highly activated by the adjacent electron-withdrawing groups,6[6]. This guarantees 100% regioselectivity and yields exceeding 85%. However, the economic tradeoff is steep: the Klauke compound requires complex upstream halogenation, making the starting materials significantly more expensive than those used in the Gould-Jacobs route[7].
To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical or chemical cues confirm the success of each step without immediate reliance on external analytical machinery.
Protocol A: Gould-Jacobs Synthesis
Condensation: Combine 3-chloro-4-fluoroaniline (1.0 eq) and EMME (1.05 eq) in a distillation apparatus. Heat the mixture to 130 °C.
Self-Validation: The reaction's progress is validated by the volumetric collection of distilled ethanol. The reaction is complete when 1.0 equivalent of ethanol is collected.
Thermal Cyclization: Pre-heat diphenyl ether (10 volumes) to 250 °C. Add the warm acrylate intermediate dropwise to maintain the temperature. Stir for 1 hour.
Self-Validation: Remove the heat and allow the mixture to cool to room temperature. The success of the cyclization is visually confirmed by the massive precipitation of the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which is highly insoluble in cold non-polar aromatics[8].
Saponification & Acidification: Filter the precipitate, wash with hexane to remove residual diphenyl ether, and suspend in 2N NaOH. Reflux for 2 hours until the suspension becomes a clear solution (confirming ester hydrolysis). Cool and acidify with glacial acetic acid to pH 3.
Self-Validation: The target 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid will immediately crash out as a dense white solid upon reaching the isoelectric point. Filter and recrystallize from DMF[9].
Protocol B: Grohe Cycloacylation (Adapted for Unalkylated Core)
Acylation: In a reactor, dissolve ethyl 3-(dimethylamino)acrylate (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene. Slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) in toluene, maintaining the temperature at 50 °C[10].
Self-Validation: Monitor via TLC. The highly UV-active benzoyl chloride spot will completely disappear, replaced by a lower Rf spot corresponding to the dimethylenaminone intermediate.
Amine Exchange: Bubble anhydrous ammonia gas through the toluene solution at room temperature until dimethylamine is fully displaced.
Cyclization: Concentrate the mixture in vacuo, redissolve in DMF, and add anhydrous K2CO3 (2.0 eq). Heat to 140 °C for 4 hours.
Self-Validation: The cyclization is validated during the subsequent aqueous workup. Upon pouring the DMF mixture into ice water and acidifying to pH 3, the cyclized core precipitates out, leaving unreacted linear intermediates in the aqueous phase.
Hydrolysis: Treat the isolated ester with aqueous NaOH under reflux, followed by acidification to yield the final free carboxylic acid.
References
1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations . National Institutes of Health (PMC). 8
A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES . VCU Scholars Compass. 6
The Grohe method and quinolone antibiotics . Bayer Global. 4
Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei . Journal of Medicinal Chemistry - ACS Publications. 3
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents . Benchchem.9
The handling and disposal of halogenated pharmaceutical intermediates require a rigorous, scientifically grounded approach to mitigate risks to both laboratory personnel and the environment. 7-Chloro-6-fluoro-4-hydroxy-3...
Author: BenchChem Technical Support Team. Date: March 2026
The handling and disposal of halogenated pharmaceutical intermediates require a rigorous, scientifically grounded approach to mitigate risks to both laboratory personnel and the environment. 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (and its structural derivatives) serves as a critical building block in the synthesis of broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin).
While the quinoline core provides the necessary scaffold for DNA gyrase inhibition in the final drug product, the presence of halogens (fluorine at position 6, chlorine at position 7) imparts high lipophilicity and extreme resistance to environmental degradation. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the mechanistic reasoning and self-validating protocols necessary to manage this compound safely and compliantly.
To design an effective disposal and operational plan, we must first understand the physical and chemical behavior of the molecule. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol), which prevents rapid oxidative metabolism or biodegradation. Consequently, if this compound enters municipal wastewater, it acts as a persistent organic pollutant, leading to chronic aquatic toxicity[1].
Quantitative Data Summary
The following table synthesizes the physicochemical and hazard data critical for risk assessment[2][3].
Property / Identifier
Value / Description
Operational Implication
Molecular Formula
C₁₀H₅ClFNO₃
High halogen content requires specialized incineration.
Molecular Weight
241.60 g/mol
Fine powder; prone to electrostatic dispersion.
Melting Point
~245 °C - 247 °C
Thermally stable; requires >1000°C for destruction.
Harmful if swallowed; skin/eye/respiratory irritant; harmful to aquatic life.
Self-Validating Spill Response Protocol
Dry powder spills of halogenated quinolines present a high risk of aerosolization. Never use water as a first response to a dry spill, as it creates a slurry that expands the contamination zone and drives the lipophilic compound into porous surfaces[1].
Step-by-Step Recovery Methodology:
Isolation & PPE: Evacuate non-essential personnel. Don double nitrile gloves (nitrile offers superior resistance to halogenated organics compared to latex), tightly fitted safety goggles, and a P100/N95 particulate respirator.
Electrostatic Mitigation: Lightly mist the spill with a low-volatility organic solvent (e.g., isopropanol or a 70% ethanol solution) using a gentle spray bottle. Causality: This breaks the electrostatic charge of the powder, preventing fugitive dust emissions during sweeping.
Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the dampened powder into a wide-mouth high-density polyethylene (HDPE) container.
Chemical Decontamination: Wipe the affected surface with a mild alkaline detergent solution. The carboxylic acid moiety (pKa ~ -0.21 to 6.0 depending on the exact derivative state) becomes deprotonated in basic conditions, increasing its aqueous solubility for easier removal.
System Validation (The UV Test): To verify that the area is completely decontaminated, turn off the ambient lights and illuminate the spill zone with a 365 nm UV lamp. The quinoline core exhibits strong natural fluorescence. If the surface fluoresces, repeat step 4. The absence of fluorescence is your self-validating proof of a clean surface.
Waste Segregation and Disposal Logistics
Because this compound is a halogenated organic pharmaceutical intermediate, it falls under strict environmental regulations and cannot be disposed of via standard biological wastewater treatment or standard municipal solid waste[4].
Segregation Rules
Do not mix with non-halogenated solvents: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs, as the entire volume must then be treated as halogenated.
Do not mix with strong oxidizers: Halogenated organics can react dangerously with concentrated nitric acid or peroxides.
The Incineration Requirement
The only EPA-approved and environmentally responsible method for disposing of this compound is high-temperature rotary kiln incineration [5].
Causality: The extreme thermal stability of the C-F and C-Cl bonds requires temperatures exceeding 1,000°C to achieve complete molecular destruction.
Scrubber Necessity: Combustion of this molecule generates highly toxic and corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. The disposal facility must be equipped with a caustic wet scrubber (using NaOH or Ca(OH)₂) to neutralize these acid gases into harmless salts (CaF₂, CaCl₂) before exhaust release[5].
Disposal Decision Workflow
The following diagram outlines the logical decision matrix for packaging and routing the waste based on its physical state.
Disposal workflow for halogenated pharmaceutical intermediates.
Packaging and Labeling Protocol
Solid Waste: Place all contaminated solids (powders, used PPE, absorbent wipes) into a clear, 4-mil polyethylene bag. Seal this bag, and place it inside a secondary HDPE drum. Causality: Double-bagging prevents fugitive dust emissions if the primary layer is punctured during transit.
Liquid Waste: Transfer dissolved solutions into a chemically compatible, vented HDPE carboy specifically designated for "Halogenated Organic Waste."
Labeling: Clearly mark the container with the chemical name, CAS number (e.g., 108494-78-6 or 86393-33-1 depending on the specific derivative), and the GHS pictograms for "Harmful/Irritant" and "Environmental Hazard".
References
Fluoroquinolonic acid SDS, 86393-33-1 Safety Data Sheets. ECHEMI.